Technical Documentation Center

Brorphine (hydrochloride) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Brorphine (hydrochloride)

Core Science & Biosynthesis

Foundational

Brorphine (Hydrochloride): Pharmacological Profile and Mu-Opioid Receptor Binding Dynamics

Executive Summary Brorphine (1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one) is a highly potent synthetic opioid characterized by a piperidine benzimidazolone scaffold[1]. Originally s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Brorphine (1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one) is a highly potent synthetic opioid characterized by a piperidine benzimidazolone scaffold[1]. Originally synthesized during the pharmacological pursuit of G-protein biased mu-opioid receptor (MOR) agonists[2], brorphine has recently emerged as a dangerous non-fentanyl novel synthetic opioid (NSO)[3]. This technical guide provides an in-depth analysis of brorphine’s MOR binding affinity, functional efficacy, and the experimental methodologies required to validate its pharmacological profile.

Quantitative Binding Affinity and Functional Efficacy

Brorphine exhibits a binding affinity ( Ki​ ) for the mu-opioid receptor in the low nanomolar range, demonstrating high MOR selectivity comparable to that of fentanyl[3]. However, binding affinity alone does not dictate physiological impact; functional efficacy is the critical determinant of its potency as a central nervous system depressant.

In functional assays, brorphine acts as a full-efficacy MOR agonist. When evaluated via [35S]GTPγS binding—a direct measure of G-protein activation—brorphine displays an EC50​ of 16.3 nM, making it approximately equipotent to fentanyl ( EC50​ = 19.0 nM) and significantly more potent than morphine[4]. In downstream signaling assays, such as forskolin-stimulated cAMP accumulation, its potency is even more pronounced, with EC50​ values reaching as low as 2.06 nM[5].

Table 1: Comparative MOR Pharmacodynamics of Brorphine
CompoundAssay ModalityMetricValueEfficacy ( Emax​ )Reference
Brorphine [35S]GTPγS Binding EC50​ 16.3 nM117.6% (vs DAMGO)4[4]
Brorphine cAMP Accumulation EC50​ 2.06 nMFull Agonist5[5]
Brorphine MOR Activation (Cell-based) EC50​ 30.9 nM209% (vs Hydromorphone)6[6]
Fentanyl [35S]GTPγS Binding EC50​ 19.0 nM88.5% (vs DAMGO)4[4]

The Biased Agonism Controversy

The pharmacological premise of brorphine's initial development was based on the hypothesis of biased agonism .2 reported that brorphine exhibited a bias towards Gαi​ protein signaling over β -arrestin2 recruitment, citing a bias factor of 4.1[2]. The theoretical framework suggested that minimizing β -arrestin2 recruitment would uncouple antinociception (analgesia) from adverse effects like respiratory depression and tolerance[2].

However, subsequent rigorous in vitro and in vivo profiling has challenged the clinical relevance of this specific bias margin. Recent cell-based assays measuring β -arrestin2 and mini- Gαi​ recruitment indicate that brorphine is a highly active MOR agonist that does not show significant in vitro biased agonism when compared to standard opioids like hydromorphone[7]. Causally, this translates to severe in vivo toxicity: plethysmography studies confirm that brorphine induces profound respiratory depression, which in some cases is highly resistant to standard naloxone reversal[7].

MOR_Signaling Brorphine Brorphine (HCl) MOR Mu-Opioid Receptor (MOR) Brorphine->MOR Binding (Ki < 10 nM) Gi_Protein Gαi/o Protein Activation MOR->Gi_Protein Primary Pathway Beta_Arrestin β-Arrestin 2 Recruitment MOR->Beta_Arrestin Secondary Pathway cAMP_Inhib Inhibition of Adenylate Cyclase (↓ cAMP) Gi_Protein->cAMP_Inhib Analgesia Antinociception / Analgesia cAMP_Inhib->Analgesia Internalization Receptor Internalization Beta_Arrestin->Internalization Side_Effects Respiratory Depression Beta_Arrestin->Side_Effects

Brorphine-induced MOR signaling pathways and physiological outcomes.

Self-Validating Experimental Protocols

To accurately assess the binding affinity and functional efficacy of brorphine, researchers must employ a multi-tiered, self-validating experimental approach. The following protocols detail the causality behind each methodological choice, ensuring high scientific integrity.

Protocol A: Radioligand Competition Binding Assay ( Ki​ Determination)

Causality & Purpose: This assay determines the equilibrium dissociation constant ( Ki​ ) by measuring brorphine's ability to displace a highly selective radiolabeled MOR agonist ( [3H] DAMGO).

  • Membrane Preparation: Homogenize rat brain tissue (or HEK293T cells stably expressing hMOR) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] DAMGO, and varying concentrations of brorphine ( 10−11 to 10−5 M).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.

  • Self-Validation Checkpoint: Include wells with 10 µM naloxone to define non-specific binding (NSB). The system is validated if NSB is <10% of total binding. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: [35S]GTPγS Functional Binding Assay ( EC50​ & Emax​ )

Causality & Purpose: Measures the first step of signal transduction (G-protein coupling). A non-hydrolyzable GTP analog ( [35S]GTPγS ) is used so the signal accumulates and can be quantified.

  • Assay Assembly: Combine membrane preparations with brorphine concentrations ( 10−11 to 10−5 M) in assay buffer containing 100 mM NaCl, 5 mM MgCl2​ , 1 mM EDTA, and 30 µM GDP. Causality: GDP is required to force the G-protein into an inactive state, creating a baseline for agonist-induced GTP exchange.

  • Tracer Addition: Add 0.1 nM [35S]GTPγS and incubate for 90 minutes at 30°C.

  • Termination: Terminate the reaction by rapid filtration and quantify bound radioligand.

  • Self-Validation Checkpoint: Use DAMGO as a full-agonist reference standard (defined as 100% Emax​ ). Brorphine's efficacy is calculated relative to this standard[4].

Protocol C: BRET Assay for β -arrestin2 Recruitment

Causality & Purpose: Bioluminescence Resonance Energy Transfer (BRET) allows real-time monitoring of protein-protein interactions in live cells, critical for assessing biased agonism.

  • Transfection: Co-transfect HEK293T cells with plasmids encoding MOR fused to Renilla luciferase (RLuc; the donor) and β -arrestin2 fused to Yellow Fluorescent Protein (YFP; the acceptor).

  • Substrate Addition: Add the luciferase substrate Coelenterazine h (5 µM) to the live cells.

  • Agonist Stimulation: Inject brorphine and immediately measure light emission at 480 nm (RLuc) and 530 nm (YFP).

  • Self-Validation Checkpoint: Pre-treatment with the opioid antagonist naloxone must completely abolish the BRET signal, proving the interaction is strictly MOR-mediated.

Experimental_Workflow Tissue_Prep 1. Membrane Preparation (Rat Brain / HEK293T) Radioligand 2. Radioligand Binding ([³H]DAMGO Displacement) Tissue_Prep->Radioligand Functional_Assays 3. Functional Assays (cAMP, GTPγS, BRET) Tissue_Prep->Functional_Assays Data_Analysis 4. Non-linear Regression (Calculate Ki, EC50, Emax) Radioligand->Data_Analysis Functional_Assays->Data_Analysis Validation 5. System Validation (Naloxone Reversibility) Data_Analysis->Validation

Step-by-step experimental workflow for evaluating MOR binding affinity.

References

  • Kennedy, N. M., et al. (2018). "Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias." Journal of Medicinal Chemistry. URL: [Link]

  • Vandeputte, M. M., et al. (2024). "Elucidating the harm potential of brorphine analogues as new synthetic opioids: Synthesis, in vitro, and in vivo characterization." Neuropharmacology. URL: [Link]

  • UNODC Early Warning Advisory. (2020). "Brorphine, a newly emerging synthetic opioid detected in post-mortem cases." United Nations Office on Drugs and Crime. URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "μ receptor | Opioid receptors." URL:[Link]

  • World Health Organization (WHO). (2020). "Critical Review Report: Brorphine." URL:[Link]

  • Verougstraete, N., et al. (2020). "First Report on Brorphine: The Next Opioid on the Deadly New Psychoactive Substance Horizon?" Journal of Analytical Toxicology. URL: [Link]

  • Vandeputte, M. M., et al. (2023). "Comparative neuropharmacology of structurally distinct non-fentanyl opioids that are appearing on recreational drug markets worldwide." Drug and Alcohol Dependence. URL:[Link]

Sources

Exploratory

In-Depth Technical Guide on Brorphine Hydrochloride: Chemical Structure, Physicochemical Properties, and Pharmacology

Executive Summary Brorphine hydrochloride is a potent novel synthetic opioid (NSO) that emerged on the illicit drug market as a replacement for heavily regulated fentanyl analogues and isotonitazene[1][2]. Structurally d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Brorphine hydrochloride is a potent novel synthetic opioid (NSO) that emerged on the illicit drug market as a replacement for heavily regulated fentanyl analogues and isotonitazene[1][2]. Structurally distinct from the fentanyl family, brorphine features a piperidine-benzimidazolone core[3]. Originally investigated for its potential as a functionally biased μ-opioid receptor (MOR) agonist, forensic and clinical data have since demonstrated that brorphine induces profound respiratory depression and carries a high risk of fatal overdose[2][4]. This whitepaper provides a comprehensive technical synthesis of its physicochemical properties, chemical synthesis, pharmacological profile, and the self-validating analytical protocols required for its forensic detection.

Chemical Structure and Physicochemical Properties

Brorphine belongs to a class of compounds colloquially termed "orphines"[1]. It lacks the propanamide chain characteristic of fentanyl, instead utilizing a rigid benzimidazolone core attached to a piperidine ring, which is further substituted with an N-benzyl moiety containing a para-bromo halogen and a methyl group on the ethyl linker[1][4].

The hydrochloride salt of brorphine is the most common form encountered in both laboratory reference standards and forensic seizures, owing to its enhanced stability and solubility profiles compared to the free base[5].

Quantitative Physicochemical Data

Table 1: Summary of Brorphine Hydrochloride Properties

PropertyValue
Chemical Name (IUPAC) 3-{1-[1-(4-bromophenyl)ethyl]piperidin-4-yl}-1H-benzimidazol-2-one hydrochloride[6]
Molecular Formula C20H22BrN3O • HCl
Molecular Weight 436.8 g/mol (HCl salt) / 400.3 g/mol (Free base)
Physical State Neat crystalline solid (White to off-white)[5]
Solubility (HCl Salt) Soluble in DMSO, Methanol; DMF (~3 mg/mL)[7][8]
Receptor Affinity (MOR) EC50 = 16.3 – 30.9 nM[3][5]
Efficacy (Emax) 117.6% relative to DAMGO; >200% relative to hydromorphone[3][5]

Chemical Synthesis Protocol

The synthesis of brorphine relies on standard organic procedures without requiring access to internationally controlled precursors[5]. The following step-by-step methodology is adapted from the foundational work by Kennedy et al. (2018)[4][9].

Experimental Workflow
  • Nucleophilic Aromatic Substitution: React 1-fluoro-2-nitrobenzene with tert-butyl 4-aminopiperidine-1-carboxylate.

    • Causality: The Boc-protecting group on the piperidine nitrogen is critical; it sterically and electronically prevents the secondary amine from participating in the substitution, ensuring regioselective coupling at the primary amine[9].

  • Nitro Reduction: Reduce the nitro group of the resulting intermediate to an amine to form a diamine compound.

  • Urea Cyclization: React the diamine with a carbonylating agent (e.g., triphosgene or carbonyldiimidazole).

    • Causality: This step forces the cyclization of the diamine into the rigid benzimidazolone core, which serves as the primary pharmacophore required for deep insertion into the MOR binding pocket[1][9].

  • Boc Deprotection: Treat the intermediate with trifluoroacetic acid (TFA) to yield 1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one.

    • Causality: TFA provides the highly acidic environment necessary to cleave the tert-butyl ester cleanly without degrading the newly formed, sensitive urea ring[9].

  • Reductive Amination/Alkylation: React the deprotected piperidine with 1-(4-bromophenyl)ethanone.

    • Causality: This final functionalization installs the critical N-benzyl moiety with the para-bromo substituent. This specific halogenation drives the high lipophilicity and blood-brain barrier penetrability of brorphine[4][9].

  • Salt Formation: Precipitate the final product using ethereal HCl to isolate brorphine hydrochloride.

SynthesisWorkflow Step1 1. Nucleophilic Substitution 1-Fluoro-2-nitrobenzene + Boc-4-aminopiperidine Step2 2. Nitro Reduction Formation of diamine intermediate Step1->Step2 Step3 3. Urea Cyclization Formation of Benzimidazolone Core Step2->Step3 Step4 4. Boc Deprotection TFA cleavage of protecting group Step3->Step4 Step5 5. Reductive Amination Addition of 1-(4-bromophenyl)ethanone Step4->Step5 Step6 6. Salt Formation Precipitation as Hydrochloride Salt Step5->Step6

Figure 1: Chemical synthesis workflow of brorphine hydrochloride.

Pharmacological Profile & Receptor Binding

Brorphine acts as a potent, full agonist at the μ-opioid receptor (MOR)[5]. In functional [35S]GTPγS binding assays, brorphine demonstrates an EC50 of 16.3 nM and an Emax of 117.6% relative to DAMGO, making it approximately 7 to 13 times more potent than morphine[5].

Initially, brorphine was investigated under the hypothesis that it exhibited G-protein signaling bias—meaning it would theoretically trigger analgesic pathways without recruiting β-arrestin, the protein responsible for opioid-induced respiratory depression[2][4]. However, subsequent in vivo models and tragic forensic casework have definitively proven that brorphine induces profound respiratory depression, pulmonary edema, and possesses a high liability for fatal overdose, functionally mirroring fentanyl[2][6].

Metabolism and Forensic Analytical Protocols

Because brorphine is highly lipophilic, it rapidly distributes into tissues, making the parent compound difficult to detect in delayed forensic sampling. Therefore, understanding its phase I metabolism and employing rigorous LC-MS/MS protocols is paramount[10].

In Vitro Metabolism Profiling

Brorphine undergoes extensive hepatic metabolism. Studies utilizing pooled human liver microsomes (HLMs) have identified multiple phase I biotransformation pathways[10][11].

  • Causality of HLM Use: HLMs contain the full complement of CYP450 enzymes necessary to simulate human hepatic first-pass metabolism in a controlled environment. This allows researchers to reliably generate and identify stable biomarkers (such as hydroxy-brorphine) that are more likely to be found in urine screens than the parent drug[11].

  • Primary Pathways: The dominant metabolic routes include N-dealkylation (cleavage of the 1-(4-bromophenyl)ethyl moiety) and hydroxylation directly on the benzimidazolone ring[10].

LC-MS/MS Quantitation Protocol

To accurately quantify brorphine in postmortem blood and urine, a self-validating standard addition protocol must be used[10].

  • Sample Preparation: Aliquot 0.5 mL of biological matrix (blood/urine). Spike immediately with Brorphine-d7 internal standard[8].

    • Causality: The deuterated standard (Brorphine-d7) co-elutes exactly with the analyte. This is a self-validating step that perfectly corrects for matrix-induced ion suppression and variable extraction losses, ensuring absolute quantitative accuracy[8].

  • Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile and vortex. Centrifuge at 10,000 x g for 10 minutes.

    • Causality: Acetonitrile denatures and precipitates complex blood proteins that would otherwise clog the LC column and cause severe MS signal quenching.

  • Standard Addition Calibration: Spike known, escalating concentrations of brorphine reference material into identical matrix aliquots[10].

    • Causality: Standard addition creates a calibration curve directly within the sample matrix, inherently accounting for the specific recovery rate of the highly lipophilic brorphine molecule in degraded postmortem fluids[10].

  • Instrumental Analysis: Inject the supernatant into an LC-MS/MS system utilizing a biphasic gradient on a C18 column, monitoring specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 400.1 -> 155.0)[11].

ForensicWorkflow A Biological Sample (Blood/Urine) B Spike Internal Standard (Brorphine-d7) A->B C Protein Precipitation (Ice-cold Acetonitrile) B->C D Centrifugation (10,000 x g) C->D E LC-MS/MS Analysis (MRM Transitions) D->E F Metabolite Identification (Hydroxy-brorphine & N-dealkylated) E->F

Figure 2: Forensic LC-MS/MS workflow for brorphine quantitation and metabolite detection.

References

  • World Health Organization (WHO). "Unedited- Advance copy Critical Review Report: Brorphine 1-{1-[1-(4-Bromophenyl)ethyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one." (2020). URL: [Link]

  • World Health Organization (WHO) Expert Committee on Drug Dependence. "Brorphine - Expert Committee on Drug Dependence Information Repository." URL: [Link]

  • Krotulski, A.J., et al. "Brorphine—Investigation and quantitation of a new potent synthetic opioid in forensic toxicology casework using liquid chromatography‐mass spectrometry." Journal of Forensic Sciences, 66(2):664-676 (2021). URL:[Link]

  • Wikipedia. "Brorphine." URL:[Link]

  • Vandeputte, M.M., et al. "First Report on Brorphine: The Next Opioid on the Deadly New Psychoactive Substance Horizon?" Journal of Analytical Toxicology, 44(9) (2020). URL:[Link]

  • Lenzi, M., et al. "New Synthetic Opioids: What Do We Know About the Mutagenicity of Brorphine and Its Analogues?" MDPI, (2025). URL:[Link]

Sources

Foundational

In Vivo Behavioral Pharmacology of Brorphine Hydrochloride: A Technical Guide

Executive Summary Brorphine (1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one) is a potent, synthetic piperidine benzimidazolone opioid. Originally synthesized during the pursuit of G-protei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Brorphine (1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one) is a potent, synthetic piperidine benzimidazolone opioid. Originally synthesized during the pursuit of G-protein biased μ -opioid receptor (MOR) agonists to widen the therapeutic index between analgesia and respiratory depression, brorphine has since emerged in the recreational drug supply, often trafficked as a water-soluble hydrochloride salt[1][2].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the in vivo behavioral effects of brorphine hydrochloride. By bridging receptor kinetics with observable phenotypic outcomes, this guide provides researchers with validated, self-contained protocols for evaluating novel synthetic opioids (NSOs), while addressing the mechanistic controversies surrounding brorphine's functional efficacy.

Pharmacodynamic Profile: The "Biased Agonism" Controversy

The foundational rationale for developing brorphine and its analogues was to isolate the analgesic properties of MOR activation from its adverse effects. Early in vitro characterizations suggested that brorphine was highly biased toward G αi/o​ protein signaling over β -arrestin 2 recruitment (bias factor ~4.1 to 80), theoretically predicting robust antinociception with minimal respiratory depression[1][3][4].

However, rigorous subsequent in vivo behavioral studies and advanced cell-based assays have overturned this hypothesis. Recent data demonstrate that brorphine acts as a full, high-efficacy MOR agonist with no significant signaling bias when compared to standard opioids like hydromorphone or fentanyl[1][5]. Consequently, brorphine induces profound, dose-dependent respiratory depression and catalepsy in vivo, necessitating strict methodological frameworks for its evaluation[5][6].

Mechanistic Pathway Visualization

The following diagram illustrates the concurrent activation of both G-protein and β -arrestin pathways by brorphine, leading to its dual behavioral phenotype.

G Brorphine Brorphine Hydrochloride MOR μ-Opioid Receptor (MOR) Brorphine->MOR G_Protein Gαi/o Protein Activation MOR->G_Protein Full Agonism Arrestin β-Arrestin 2 Recruitment MOR->Arrestin High Efficacy cAMP ↓ cAMP Accumulation ↓ Ca2+ influx, ↑ K+ efflux G_Protein->cAMP Internalization Receptor Internalization & Desensitization Arrestin->Internalization RespDep Respiratory Depression (Pre-Bötzinger Complex) Arrestin->RespDep Analgesia Antinociception & Catalepsy (Spinal/Supraspinal) cAMP->Analgesia cAMP->RespDep

Caption: Brorphine MOR signaling pathway driving antinociception and respiratory depression.

Quantitative Data: Comparative In Vivo Potency

To contextualize brorphine's behavioral effects, it is critical to compare its effective doses ( ED50​ ) against established clinical and illicit opioids. In vivo potencies generally correlate with in vitro functional potencies ( EC50​ ) rather than raw binding affinities ( Ki​ )[7]. Brorphine demonstrates an antinociceptive potency situated between morphine and fentanyl, but with a notably longer duration of action (>3 hours)[8][9].

Table 1: Comparative Pharmacological Metrics in Rodent Models

CompoundMOR Affinity ( Ki​ , nM)Antinociception ED50​ (mg/kg)Catalepsy ED50​ (mg/kg)Duration of Action
Brorphine HCl 24.2 - 35.4~0.16~0.30> 3.0 hours
Fentanyl ~0.10~0.02~0.05< 1.0 hour
U-47700 ~4.470.405~0.80~ 1.5 hours
Morphine ~1.213.90 - 5.80~10.0~ 2.0 hours

Data synthesized from comparative neuropharmacology studies utilizing subcutaneous (s.c.) and intraperitoneal (i.p.) administration in rodent models[8][9].

Standardized Experimental Protocols

The following protocols are engineered to be self-validating systems. Experimental choices are grounded in causality: we utilize specific assays to isolate distinct neuroanatomical pathways (e.g., supraspinal vs. brainstem MOR activation).

Protocol A: Supraspinal Antinociception (Hot-Plate Assay)

Causality & Rationale: The hot-plate test evaluates supraspinally integrated responses to thermal noxious stimuli. Because brorphine penetrates the blood-brain barrier efficiently due to its lipophilic piperidine benzimidazolone structure, this assay accurately captures central analgesic efficacy[7][10].

Step-by-Step Methodology:

  • Acclimation: Habituate male Sprague-Dawley rats or CD-1 mice to the testing room for 60 minutes prior to the assay.

  • Baseline Measurement: Place the animal on a specialized hot-plate apparatus maintained at exactly 52.0 ± 0.1 °C. Record the latency to the first nociceptive response (hind paw licking, shaking, or jumping).

  • Cut-off Implementation (Critical Control): Remove the animal immediately if no response occurs within 30 seconds to prevent thermal tissue damage. This serves as the 100% Maximum Possible Effect (%MPE).

  • Administration: Administer Brorphine HCl (0.01 – 1.0 mg/kg) dissolved in sterile saline via intraperitoneal (i.p.) or subcutaneous (s.c.) injection[5].

  • Time-Course Evaluation: Re-evaluate thermal latency at 15, 30, 60, 120, 240, and 360 minutes post-injection. Note: Brorphine's effects often do not return to baseline until past the 325-minute mark[9].

  • Antagonist Challenge: In a separate cohort, administer Naloxone (1-6 mg/kg) 15 minutes prior to brorphine to validate that the antinociception is strictly MOR-mediated[5][9].

Protocol B: Unrestrained Whole-Body Plethysmography

Causality & Rationale: Assessing respiratory depression under anesthesia introduces severe confounding variables, as anesthetics independently depress respiration. Unrestrained whole-body plethysmography allows for the continuous, non-invasive quantification of Minute Volume (MV) and Respiratory Rate (RR) in conscious animals, directly measuring the drug's impact on the pre-Bötzinger complex[5].

Step-by-Step Methodology:

  • System Calibration: Calibrate the plethysmograph chambers using a standardized 1 mL volume injection to ensure accurate pressure-volume transduction.

  • Habituation: Place the rodent in the sealed, ventilated plethysmograph chamber for 45 minutes to establish a stable, resting respiratory baseline.

  • Baseline Data Acquisition: Record baseline RR (breaths/min) and Tidal Volume (TV, mL) for 15 minutes. Calculate MV ( MV=RR×TV ).

  • Drug Administration: Briefly remove the animal, administer a fixed high dose of Brorphine HCl (e.g., 15 mg/kg i.p. for profound effect mapping), and immediately return it to the chamber[5].

  • Continuous Monitoring: Record respiratory parameters continuously for 4 hours. Brorphine induces pronounced, long-lasting respiratory depression characterized by severe cyanosis and decreased MV[2][5].

  • Reversal Assessment: Administer Naloxone (6 mg/kg i.p.) at the peak of respiratory depression (typically 30-45 mins post-brorphine). Note: While naloxone fully blocks brorphine's respiratory effects, clinical case studies indicate higher or repeated doses may be necessary due to brorphine's extended half-life[5][9].

Protocol C: Catalepsy Scoring (Motor Rigidity)

Causality & Rationale: High-dose MOR agonists induce profound muscle rigidity (catalepsy) via striatal receptor activation. The dose required to induce catalepsy is typically higher than that required for antinociception; calculating the ratio between these ED50​ values provides insight into the drug's neurotoxic threshold[8].

Step-by-Step Methodology:

  • Apparatus Setup: Utilize a horizontal steel bar (1 cm diameter) elevated 10 cm above the testing surface.

  • Administration: Administer Brorphine HCl (0.1 – 3.0 mg/kg)[8].

  • Positioning: At 30-minute intervals post-injection, gently place the rodent's forepaws on the elevated bar while the hind paws remain on the floor.

  • Scoring: Measure the time (in seconds) the animal remains in this unnatural posture. A cut-off time of 60 seconds is assigned a maximum catalepsy score.

  • Data Analysis: Calculate the ED50​ for catalepsy. For brorphine, the catalepsy ED50​ is approximately 1.3 to 2.2 times higher than its antinociceptive ED50​ , closely mirroring the ratio seen in fentanyl[8].

Conclusion

Brorphine hydrochloride represents a highly potent, fully efficacious MOR agonist. Despite initial literature suggesting a favorable, G-protein biased profile, rigorous in vivo behavioral assays—specifically supraspinal antinociception, plethysmography, and catalepsy scoring—confirm that brorphine possesses a severe harm profile comparable to fentanyl and nitazene analogues[5][8]. The extended duration of action further complicates overdose management, requiring sustained vigilance and potentially prolonged antagonist interventions[9][11].

References

  • Brorphine - Wikipedia Source: Wikipedia URL:[Link]

  • Comparative neuropharmacology of structurally distinct non-fentanyl opioids that are appearing on recreational drug markets worldwide Source: PubMed Central (PMC) - NIH URL:[Link]

  • Elucidating the harm potential of brorphine analogues as new synthetic opioids: Synthesis, in vitro, and in vivo characterization Source: PubMed - NIH URL:[Link]

  • Behavioural Effects and Naloxone Effectiveness With New Synthetic Opioids Source: PubMed Central (PMC) - NIH URL:[Link]

  • BRORPHINE (Chemical name: 1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one) Source: DEA Diversion Control Division URL:[Link]

  • brorphine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Source: Guide to Pharmacology URL:[Link]

  • Pharmacological and metabolic characterization of the novel synthetic opioid brorphine and its detection in routine casework Source: ResearchGate URL:[Link]

  • New Synthetic Opioids: What Do We Know About the Mutagenicity of Brorphine and Its Analogues? Source: MDPI URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Receptor Selectivity and Off-Target Effects of Brorphine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Brorphine (1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Brorphine (1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one) is a potent synthetic opioid that has emerged on the illicit drug market, presenting a significant public health concern.[1][2] Structurally distinct from fentanyl and its analogues, brorphine represents a novel class of piperidine-benzimidazolone opioids.[2][3] This guide provides a comprehensive technical overview of the receptor selectivity and off-target effects of brorphine hydrochloride, intended to inform the scientific and drug development communities. Understanding the detailed pharmacology of this compound is critical for the development of effective countermeasures, the accurate interpretation of toxicological findings, and the anticipation of future novel psychoactive substances. Brorphine is classified as a Schedule I substance in the United States, indicating a high potential for abuse and no accepted medical use.[1]

Chemical Properties

Brorphine hydrochloride is the water-soluble salt form of the brorphine freebase.[1] Its chemical structure features a 4-bromophenethyl group linked to a piperidine ring, which in turn is substituted with a 1,3-dihydro-2H-benzimidazol-2-one moiety.[1] The presence of a chiral center results in (S)- and (R)-enantiomers, and brorphine is typically encountered as a racemic mixture.[4]

Primary Target: Mu-Opioid Receptor (MOR) Agonism

The principal pharmacological effect of brorphine is mediated through its potent, full agonist activity at the mu-opioid receptor (MOR).[1][5] This interaction is responsible for its analgesic effects, as well as its high potential for abuse and life-threatening respiratory depression.[1][5]

Functional Activity at the Mu-Opioid Receptor

Multiple in vitro studies have characterized brorphine's functional activity at the MOR, consistently demonstrating its high potency and efficacy. These studies typically employ cell-based assays that measure G-protein activation or β-arrestin2 recruitment upon receptor stimulation.

AssayCell LineParameterBrorphineFentanylHydromorphoneMorphineDAMGOReference
[³⁵S]GTPγS Binding -EC₅₀ (nM)16.319.0---[4]
Eₘₐₓ (%)117.688.5--100[4]
mini-Gi Recruitment HEK293EC₅₀ (nM)26.07.910.6--[4]
Eₘₐₓ (%)20913655.6--[4]
β-arrestin2 Recruitment HEK293EC₅₀ (nM)30.914.148.3--[4]
Eₘₐₓ (%)20918597.5--[4]
µ-Opioid Receptor Activation Cell-basedEC₅₀ (nM)30.9----[6]
Eₘₐₓ (%)209-100--[6]

Data presented as mean values. Eₘₐₓ is relative to the reference agonist indicated in the respective studies.

The data consistently show that brorphine is a potent MOR agonist, with potency comparable to or slightly less than fentanyl in some functional assays.[2][4] Notably, in β-arrestin2 recruitment and mini-Gi recruitment assays, brorphine demonstrated a significantly higher maximal efficacy (Eₘₐₓ) compared to hydromorphone.[4][6]

Off-Target Receptor Selectivity Profile

A comprehensive understanding of a novel compound's receptor selectivity is paramount for predicting its full pharmacological and toxicological profile.

Kappa-Opioid Receptor (KOR)

Pharmacological characterization has revealed that brorphine also interacts with the kappa-opioid receptor (KOR). In a [³⁵S]-GTPγS assay, brorphine was identified as a weak, partial agonist at the KOR.[3][7] This is a critical finding, as KOR agonism can produce distinct and often undesirable effects compared to MOR agonism, including dysphoria, sedation, and diuresis. The partial nature of its agonism at KOR suggests that at lower concentrations, it may act as a functional antagonist in the presence of more efficacious KOR agonists.

Delta-Opioid Receptor (DOR)
Broader Off-Target Screening

To date, comprehensive off-target screening of brorphine against a wide panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters has not been published in the peer-reviewed literature. Such studies are crucial in drug development to identify potential unforeseen side effects.[8] The absence of this data means that the potential for brorphine to induce effects unrelated to the opioid system remains largely uncharacterized.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling cascade of the mu-opioid receptor and a typical workflow for assessing G-protein activation.

MOR_Signaling_Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Brorphine Brorphine Brorphine->MOR Binds and Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia, Respiratory Depression) PKA->Cellular_Response Phosphorylates Targets GTP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes Expressing MOR Incubation Incubate Membranes, Brorphine, GDP, and [³⁵S]GTPγS at 30°C Membrane_Prep->Incubation Reagent_Prep Prepare Assay Buffer, GDP, and [³⁵S]GTPγS Reagent_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Brorphine Compound_Prep->Incubation Filtration Terminate Reaction by Rapid Filtration Incubation->Filtration Washing Wash Filters to Remove Unbound [³⁵S]GTPγS Filtration->Washing Scintillation Measure Radioactivity with Scintillation Counter Washing->Scintillation Data_Plot Plot Specific Binding vs. Brorphine Concentration Scintillation->Data_Plot Analysis Calculate EC₅₀ and Eₘₐₓ Data_Plot->Analysis

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Experimental Protocols

In Vitro: [³⁵S]GTPγS Binding Assay for MOR Activation

This functional assay measures the activation of G-proteins, a primary step in MOR signaling, and is useful for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists. [9][10] 1. Membrane Preparation:

  • Utilize cell membranes from a stable cell line overexpressing the human mu-opioid receptor (e.g., CHO-hMOR or HEK-hMOR).

  • Homogenize cells in ice-cold buffer and prepare a membrane fraction through differential centrifugation.

  • Determine protein concentration using a standard method (e.g., Bradford assay).

2. Assay Setup:

  • In a 96-well plate, combine in order:

    • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • 50 µL of various concentrations of brorphine hydrochloride or a reference agonist (e.g., DAMGO). Include a vehicle control for basal binding and 10 µM unlabeled GTPγS for non-specific binding.

    • 50 µL of cell membrane suspension (typically 10-20 µg of protein per well).

    • 50 µL of GDP (final concentration of 10-30 µM is common to reduce basal binding). [11] 3. Reaction Initiation and Incubation:

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS (final concentration of approximately 0.05-0.1 nM). [12] - Incubate at 30°C for 60 minutes with gentle agitation.

4. Termination and Filtration:

  • Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

5. Data Acquisition and Analysis:

  • Dry the filter plates and add scintillation fluid.

  • Measure radioactivity using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values. [12]

In Vitro: cAMP Inhibition Assay

MOR activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This assay quantifies this downstream effect. [13][14] 1. Cell Culture and Seeding:

  • Use a stable cell line expressing the human MOR (e.g., HEK-hMOR).

  • Seed cells into a 384-well white opaque microplate at a density of 5,000-10,000 cells per well and incubate overnight.

2. Compound Preparation and Addition:

  • Prepare serial dilutions of brorphine hydrochloride and a reference agonist in an appropriate assay buffer containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation. [14] - Remove the culture medium from the cells and add the compound dilutions.

3. Stimulation and Lysis:

  • Add forskolin to all wells (except for basal control) to stimulate adenylyl cyclase and induce a measurable level of cAMP.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells according to the protocol of the chosen cAMP detection kit.

4. cAMP Detection:

  • Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, FRET, or ELISA-based).

5. Data Analysis:

  • Generate a cAMP standard curve.

  • Calculate the cAMP concentration in each well.

  • Normalize the data as a percentage of the forskolin-stimulated response.

  • Plot the percentage inhibition against the logarithm of the agonist concentration and fit the data to determine the IC₅₀ value. [14]

In Vivo: Assessment of Opioid-Induced Respiratory Depression

Whole-body plethysmography is a non-invasive method to assess respiratory parameters in conscious, freely moving animals, providing a direct measure of a key adverse effect of opioids. [15][16] 1. Animal Acclimation:

  • Use male CD-1 or C57Bl/6J mice. [15][17] - Acclimate the animals to the whole-body plethysmography chambers for at least 30 minutes on the day prior to the experiment to reduce stress-induced artifacts. [16] 2. Baseline Measurement:

  • On the day of the experiment, place the mice in the chambers and allow them to habituate.

  • Record baseline respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation) for a stable period (e.g., 20-30 minutes). [16] 3. Compound Administration:

  • Remove the animal from the chamber briefly for intraperitoneal (IP) or subcutaneous (SC) administration of brorphine hydrochloride or vehicle control.

  • Doses should be selected based on pilot studies to establish a dose-response relationship.

4. Post-Dosing Measurement:

  • Immediately return the animal to the chamber and continuously record respiratory parameters for a predetermined duration (e.g., 2-4 hours) to capture the onset, peak, and duration of respiratory depression.

5. Data Analysis:

  • Analyze the recorded data in time-binned intervals (e.g., 5-minute averages).

  • Express respiratory parameters as a percentage of the pre-drug baseline.

  • Compare the effects of different doses of brorphine to the vehicle control to determine the magnitude and duration of respiratory depression.

Toxicology and Metabolism

The misuse of brorphine has been associated with numerous non-fatal and fatal overdose events. [1][5]In postmortem cases, brorphine is often detected in combination with other substances, particularly fentanyl and benzodiazepines. [5]

Metabolism

Understanding the metabolic fate of brorphine is crucial for interpreting toxicological data and identifying unique biomarkers of exposure. In vitro studies using pooled human liver microsomes and in vivo analysis of forensic samples have identified several phase I metabolites. [3][7]

  • In Vitro (Human Liver Microsomes): Six distinct phase I metabolites have been identified, with the primary metabolite formed through hydroxylation. [3][7]- In Vivo (Forensic Urine Samples): Fourteen distinct metabolites have been identified. The most prominent in vivo metabolite results from N-oxidation. [3][7] The pharmacological activity of these metabolites has not yet been fully characterized in the public literature. It is unknown if they contribute to the overall pharmacological or toxicological effects of brorphine.

Conclusion

Brorphine hydrochloride is a potent mu-opioid receptor agonist with a pharmacological profile that accounts for its high abuse liability and significant risk of respiratory depression. [1][5]Its off-target activity includes weak, partial agonism at the kappa-opioid receptor, while its interaction with the delta-opioid receptor and other non-opioid targets remains to be fully elucidated. [3][7]The in-depth characterization of its receptor selectivity, downstream signaling, and metabolic fate is essential for the forensic, clinical, and research communities. The experimental protocols detailed in this guide provide a framework for the continued investigation of brorphine and the anticipation of future novel synthetic opioids.

References

  • Auwaerter, V., et al. (2021). Pharmacological and metabolic characterization of the novel synthetic opioid brorphine and its detection in routine casework. Forensic Science International, 327, 110989. [Link]

  • Auwaerter, V., et al. (2021). Pharmacological and metabolic characterization of the novel synthetic opioid brorphine and its detection in routine casework. ResearchGate. [Link]

  • DEA Diversion Control Division. (n.d.). BRORPHINE (Chemical name: 1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one). U.S. Department of Justice. [Link]

  • Capriola, M. (2026). Brorphine and Its Analogues: Pharmacology, Toxicology, and Biomonitoring. PubMed. [Link]

  • United Nations Office on Drugs and Crime. (2025, May 30). News: May 2025 – Emerging analogues of brorphine. UNODC. [Link]

  • Ji, H., et al. (2012). Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format. PMC. [Link]

  • Vandeputte, M. M., et al. (2024). Elucidating the harm potential of brorphine analogues as new synthetic opioids: Synthesis, in vitro, and in vivo characterization. PubMed. [Link]

  • Li, J., et al. (2024). Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. MDPI. [Link]

  • Verougstraete, N., et al. (2020). First Report on Brorphine: The Next Opioid on the Deadly New Psychoactive Substance Horizon? Journal of Analytical Toxicology. [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]

  • Charles River. (n.d.). A Model for Evaluating Synergistic Opioid Induced Respiratory Depression. Charles River. [Link]

  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PMC. [Link]

  • Kliewer, A., et al. (2019). Morphine-induced respiratory depression is independent of β-arrestin2 signalling. SciSpace. [Link]

  • Lu, Z., et al. (2012). Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR). PMC. [Link]

  • Olson, K. M., et al. (2019). Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids. PLOS One. [Link]

  • Center for Forensic Science Research & Education. (n.d.). The Rise of Brorphine — A Potent New Synthetic Opioid Identified in the Midwestern United States. CFSRE. [Link]

  • Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PMC. [Link]

  • Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. [Link]

  • Ferguson, D. M., et al. (2014). Pentapeptides displaying mu opioid receptor agonist and delta opioid receptor partial agonist/antagonist properties. PMC. [Link]

  • Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed. [Link]

  • SCIREQ. (2023, August 3). Plethysmography for the assessment of opioid-induced respiratory depression. SCIREQ. [Link]

  • ResearchGate. (n.d.). Buprenorphine -binding affinity (Ki, nM) for opioid receptors. ResearchGate. [Link]

  • Wimalasena, L. N., et al. (2021). Opioid Overdose Detection in a Murine Model Using a Custom-Designed Photoplethysmography Device. PMC. [Link]

  • Signal Solutions. (n.d.). Understanding the Mechanisms of Opiate Induced Respiratory Depression in Mice Using the PiezoSleep Sensor System. Signal Solutions. [Link]

  • ResearchGate. (n.d.). μ-opioid agonist inhibition of forskolin-stimulated cAMP production... ResearchGate. [Link]

  • Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Zenodo. [Link]

  • Enzymlogic. (n.d.). Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists. Enzymlogic. [Link]

  • World Health Organization. (2020, August 18). Unedited- Advance copy Critical Review Report: Brorphine 1-{1-[1-(4-Bromophenyl)ethyl]piperidin-4- yl}-1,3-dihydro-2H-benzimidazol-2-one. WHO. [Link]

  • Cavero, I., & Holzgrefe, H. (2019, March 29). Secondary pharmacology and off-target profiling as a way to provide mechanistic insights into drug-induced cardiovascular safety liabilities. FDA. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Detection of Brorphine (Hydrochloride) Metabolites in Biological Matrices

Abstract Brorphine is a potent novel synthetic opioid (NSO) of the piperidine-benzimidazolone class that has emerged on the illicit drug market, leading to a significant number of overdose fatalities.[1][2][3][4] Structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Brorphine is a potent novel synthetic opioid (NSO) of the piperidine-benzimidazolone class that has emerged on the illicit drug market, leading to a significant number of overdose fatalities.[1][2][3][4] Structurally distinct from fentanyl, it acts as a potent agonist at the µ-opioid receptor (MOR).[1][5] The rapid evolution of NSOs necessitates robust and sensitive analytical methods for their detection in biological matrices to support clinical and forensic toxicology. This document provides a comprehensive guide to the analytical workflows for identifying and quantifying brorphine and its metabolites, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for such analyses.[2][6][7] We present detailed protocols for sample preparation from various biological matrices and optimized instrumental parameters, underpinned by an understanding of brorphine's metabolic fate.

Introduction: The Challenge of Brorphine

First synthesized in 2018 and identified in forensic casework shortly thereafter, brorphine represents a significant public health concern.[3][4] Its high potency, comparable to fentanyl, and its frequent co-detection with other substances like fentanyl and benzodiazepines, complicates toxicological interpretation and increases overdose risk.[2][3][8] Unlike fentanyl, its unique structure places it outside the scope of fentanyl-analogue legislation in some jurisdictions, contributing to its proliferation.[4]

Effective toxicological screening requires methods that can not only detect the parent drug but also its metabolites, which may be present in higher concentrations or for a longer duration in certain matrices like urine. Understanding the metabolic profile of brorphine is therefore critical for developing comprehensive detection strategies and identifying reliable biomarkers of consumption.[1][5]

Metabolic Pathway of Brorphine

The biotransformation of brorphine is a critical consideration for its detection. In vivo and in vitro studies, the latter often employing pooled human liver microsomes (pHLM), have elucidated its primary metabolic pathways.[2][5][9] The metabolism is extensive, particularly in urine, where up to 14 distinct metabolites have been identified, compared to only four in blood.[1][5] This highlights the value of urine as a matrix for detecting brorphine consumption.

The principal metabolic reactions include:

  • N-Oxidation: This has been identified as the most prominent in vivo metabolic pathway.[5]

  • Hydroxylation: This is a major pathway, particularly observed as the main transformation in in vitro pHLM assays.[2][5][8]

  • N-Dealkylation: This reaction is another verified metabolic route for brorphine.[2][8]

The resulting metabolites provide multiple targets for analytical methods. The detection of specific metabolites can serve as a definitive biomarker for brorphine intake.

Brorphine_Metabolism cluster_PhaseI Phase I Metabolism Brorphine Brorphine Hydroxylated_Metabolite Hydroxylated Metabolite Brorphine->Hydroxylated_Metabolite Hydroxylation (Major in vitro) N_Oxide_Metabolite N-Oxide Metabolite Brorphine->N_Oxide_Metabolite N-Oxidation (Major in vivo) N_Dealkylated_Metabolite N-Dealkylated Metabolite Brorphine->N_Dealkylated_Metabolite N-Dealkylation

Figure 1: Simplified metabolic pathway of brorphine.

Analytical Strategy: Sample Preparation and Instrumentation

The low concentrations of brorphine and its metabolites in biological samples necessitate efficient sample preparation to remove matrix interferences (e.g., proteins, lipids, salts) and concentrate the target analytes.[6][10] This is crucial for achieving the sensitivity and specificity required in forensic toxicology. The choice of technique depends on the matrix, required throughput, and available instrumentation.

Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantification due to its superior sensitivity and selectivity.[7][11][12] For metabolite discovery and identification, high-resolution mass spectrometry (LC-HRMS), such as LC-QTOF-MS, is invaluable.[2][5][9]

Analytical_Workflow Biological_Sample Biological Sample (Blood, Urine, Hair, Oral Fluid) Sample_Prep Sample Preparation (SPE, LLE, or PP) Biological_Sample->Sample_Prep Extract Clean Extract Sample_Prep->Extract LC_Separation LC Separation (C18 Column) Extract->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 2: General analytical workflow for brorphine detection.

Protocol 1: Solid-Phase Extraction (SPE) from Blood and Urine

Rationale: SPE provides excellent sample cleanup and concentration, leading to high recovery and reduced matrix effects. Mixed-mode cation exchange cartridges are particularly effective for basic compounds like opioids.[13]

Materials:

  • Mixed-mode SPE cartridges (e.g., C8/cation exchange)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide

  • Phosphate buffer (0.1 M, pH 6.0)

  • Internal Standard (IS) solution (e.g., Brorphine-d4)

  • Centrifuge, evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of sample (urine or whole blood), add the internal standard. For urine, add 1 mL of phosphate buffer. For blood, perform protein precipitation first by adding 2 mL of acetonitrile, vortexing, and centrifuging; use the supernatant.

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of phosphate buffer. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady rate (1-2 mL/min).

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of an acidic wash (e.g., 0.1 M acetic acid), and then 2 mL of methanol to remove interferences. Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution: Elute the analytes with 2 mL of a freshly prepared basic organic solvent (e.g., Dichloromethane:Isopropanol:Ammonium Hydroxide, 78:20:2).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A/B (50:50) for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Blood and Urine

Rationale: LLE is a classic, cost-effective method for extracting drugs from biological matrices. It relies on the differential solubility of the analyte in two immiscible liquid phases.

Materials:

  • Extraction solvent (e.g., n-butyl chloride or a mix of ethyl acetate and cyclohexane)[14]

  • Ammonium hydroxide or sodium carbonate for pH adjustment

  • Internal Standard (IS) solution

  • Centrifuge, evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of sample, add the internal standard. Adjust the pH to ~9-10 with ammonium hydroxide.

  • Extraction: Add 5 mL of the extraction solvent. Cap and vortex/rock for 15 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 3: Extraction from Hair for Long-Term Monitoring

Rationale: Hair analysis provides a long detection window, making it ideal for monitoring chronic drug use. The procedure requires rigorous decontamination to remove external contaminants before extraction.[15][16]

Materials:

  • Dichloromethane (for washing)

  • Methanol

  • 0.1 M HCl

  • SPE or LLE reagents (as above)

  • Mechanical pulverizer/ball mill

Procedure:

  • Decontamination: Wash approximately 50 mg of hair sequentially with 5 mL of dichloromethane and then 5 mL of methanol. Discard the wash solvents. Let the hair dry completely.

  • Pulverization: Finely mince or pulverize the decontaminated hair to increase the surface area for extraction.

  • Incubation/Extraction: Add the internal standard and 1 mL of 0.1 M HCl to the pulverized hair.[17] Incubate overnight at 45-55°C.

  • Neutralization & Cleanup: Neutralize the acidic extract with NaOH. Proceed with either SPE (Protocol 1) or LLE (Protocol 2) for further cleanup and concentration.

  • Analysis: Reconstitute the final extract for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS Protocol

Rationale: A validated LC-MS/MS method provides the necessary sensitivity and specificity for definitive quantification. The use of dynamic or scheduled Multiple Reaction Monitoring (dMRM/sMRM) allows for the analysis of many compounds in a single run without sacrificing data quality.[18]

LC Conditions:

  • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 5-95% B over 8 minutes, followed by a wash and re-equilibration.

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Spray Voltage: +5500 V

  • Source Temperature: 550 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 1: Example MRM Transitions for Brorphine Quantification

Analyte Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV)
Brorphine 444.1 218.2 118.1 Optimized
Brorphine-d4 (IS) 448.1 222.2 - Optimized
OH-Brorphine* 460.1 Optimized Optimized Optimized
N-Oxide Brorphine* 460.1 Optimized Optimized Optimized

Note: Transitions for metabolites must be determined empirically by infusing authentic standards. The quantifier ion for brorphine is based on published data.[19]

Method Validation and Data Interpretation

Any developed method must be validated according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[20][21] Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, selectivity, matrix effect, and stability.[22]

Table 2: Reported Brorphine Concentrations in Forensic Casework

Matrix Concentration Range (ng/mL) Average (ng/mL) Median (ng/mL) Source
Blood 0.1 - 10 2.5 ± 3.1 1.1 [2][8][9]

| Urine | 0.2 - 23 | 4.6 ± 7.6 | 1.6 |[2][8][9] |

Note: The wide concentration ranges highlight significant variability in dosing and individual metabolism.

Table 3: Reported Method Performance Metrics

Matrix Method LOQ (ng/mL) Linearity (ng/mL) Source
Oral Fluid FPSE-LC-MS/MS 0.05 0.05 - 50 [12]

| Serum/Urine | LC-MS/MS | 0.1 | Not Specified |[12] |

Conclusion

The detection of brorphine and its metabolites is a critical task in modern forensic and clinical toxicology. The methods outlined in this document provide a robust framework for laboratories to develop and validate sensitive and specific assays. The cornerstone of a successful analysis is the combination of efficient sample preparation with the analytical power of LC-MS/MS. By targeting both the parent compound and its major metabolites, particularly in urine, analytical scientists can ensure the highest probability of detecting brorphine exposure, thereby providing crucial information for public health and the justice system.

References

  • Shan, X., Cao, C., & Yang, B. (2022). Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices. Molecules, 27(16), 5211. Available at: [Link]

  • Grafinger, K. E., Wilde, M., Otte, L., & Auwärter, V. (2021). Pharmacological and metabolic characterization of the novel synthetic opioid brorphine and its detection in routine casework. Forensic Science International, 327, 110989. Available at: [Link]

  • Shan, X., Cao, C., & Yang, B. (2022). Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices. ResearchGate. Available at: [Link]

  • Shan, X., Cao, C., & Yang, B. (2022). Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices. Molecules, 27(16), 5211. Available at: [Link]

  • Grafinger, K. E., et al. (2021). Pharmacological and metabolic characterization of the novel synthetic opioid brorphine and its detection in routine casework. ResearchGate. Available at: [Link]

  • Krotulski, A. J., Papsun, D. M., DeBord, J., Logan, B. K., & Mohr, A. L. (2021). Brorphine-Investigation and quantitation of a new potent synthetic opioid in forensic toxicology casework using liquid chromatography-mass spectrometry. Journal of Forensic Sciences, 66(2), 664-676. Available at: [Link]

  • Shan, X., Cao, C., & Yang, B. (2023). Current methodologies to the analysis of morphine and its metabolites in biological matrices. Journal of separation science, 46(12), e202300057. Available at: [Link]

  • Nahar, L. K., Andrews, R., & Paterson, S. (2015). Validated Method for the Quantification of Buprenorphine in Postmortem Blood Using Solid-Phase Extraction and Two-Dimensional Gas Chromatography-Mass Spectrometry. Journal of analytical toxicology, 39(7), 519–525. Available at: [Link]

  • Krotulski, A. J., et al. (2020). Brorphine-Investigation and quantitation of a new potent synthetic opioid in forensic toxicology casework using liquid chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • Goudas, A., et al. (2022). Application of Fabric Phase Sorptive Extraction (FPSE) Engaged to Tandem LC-MS/MS for Quantification of Brorphine in Oral Fluid. Separations, 9(12), 398. Available at: [Link]

  • Goudas, A., et al. (2022). MS parameters for the identification and quantitation of brorphine. ResearchGate. Available at: [Link]

  • Villain, M., et al. (1999). Determination of buprenorphine and norbuprenorphine in urine and hair by gas chromatography-mass spectrometry. Journal of analytical toxicology, 23(4), 270–275. Available at: [Link]

  • Office of Justice Programs. (2018). Quantitative Analysis of Novel Synthetic Opioids, Morphine, and Buprenorphine in Oral Fluid by LC-MS/MS. Available at: [Link]

  • Shan, X., Cao, C., & Yang, B. (2022). Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices. MDPI. Available at: [Link]

  • Krotulski, A. J., et al. (2020). Brorphine—Investigation and Quantitation of a New Potent Synthetic Opioid in Forensic Toxicology Casework Using Liquid Chromatography-Mass Spectrometry. Center for Forensic Science Research & Education. Available at: [Link]

  • Center for Forensic Science Research & Education. (2020). The Rise of Brorphine — A Potent New Synthetic Opioid Identified in the Midwestern United States. Available at: [Link]

  • Tracqui, A., Kintz, P., & Mangin, P. (1997). HPLC/MS determination of buprenorphine and norbuprenorphine in biological fluids and hair samples. Journal of forensic sciences, 42(1), 111–117. Available at: [Link]

  • Salomone, A., et al. (2013). Hair Analysis for Long-Term Monitoring of Buprenorphine Intake in Opiate Withdrawal. Therapeutic drug monitoring, 35(4), 486–493. Available at: [Link]

  • Wikipedia. Brorphine. Available at: [Link]

  • American Academy of Forensic Sciences Standards Board. (2019). Standard Practices for Method Validation in Forensic Toxicology. Available at: [Link]

  • Agilent Technologies. (2013). Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. Available at: [Link]

  • Giorgetti, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Separations, 8(11), 211. Available at: [Link]

  • ZefSci. LC-MS/MS Method Validation for Forensic Toxicology. Available at: [Link]

Sources

Application

Application Note: In Vitro Liver Microsome Metabolism Assay for the Novel Synthetic Opioid Brorphine

Introduction & Context Brorphine (1-[1-[1-(4-bromophenyl)ethyl]piperidin-4-yl]-1,3-dihydro-2H-benzo[d]imidazol-2-one) is a potent μ-opioid receptor (MOR) agonist that emerged on the illicit drug market as a structural al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

Brorphine (1-[1-[1-(4-bromophenyl)ethyl]piperidin-4-yl]-1,3-dihydro-2H-benzo[d]imidazol-2-one) is a potent μ-opioid receptor (MOR) agonist that emerged on the illicit drug market as a structural alternative to scheduled fentanyl analogs and isotonitazene[1]. Due to its high potency and implication in numerous severe intoxications and fatalities, understanding its pharmacokinetic profile is critical.

For drug metabolism and pharmacokinetics (DMPK) professionals and forensic toxicologists, mapping the biotransformation of brorphine is essential for identifying reliable biomarkers in casework. This application note details a robust, self-validating in vitro pooled human liver microsome (pHLM) assay coupled with LC-MS/MS to map the Phase I metabolic clearance of brorphine.

Mechanistic Grounding & Experimental Causality

Brorphine is highly lipophilic and undergoes extensive Phase I biotransformation. Studies indicate that the primary in vitro metabolic pathways for brorphine include hydroxylation (predominantly on the benzimidazolone or piperidine rings) and N-dealkylation [2]. While N-oxidation is a prominent in vivo metabolite, it typically presents in lower abundance in standard in vitro microsomal incubations[3].

Causality in Experimental Design:

  • Enzyme Source (pHLMs): Pooled human liver microsomes are utilized because they contain the full complement of major Cytochrome P450 (CYP) enzymes required to simulate hepatic first-pass metabolism, accounting for inter-individual genetic variability.

  • Protein Concentration (0.5 mg/mL): Maintained at a low concentration to ensure linear enzyme kinetics while minimizing the non-specific binding of the highly lipophilic brorphine to microsomal lipids.

  • NADPH Regenerating System: Preferred over direct NADPH addition. CYP-mediated oxidation of brorphine rapidly consumes reducing equivalents. A regenerating system (NADP+, Glucose-6-Phosphate, and G6PDH) sustains a constant supply of NADPH over the 60-minute incubation, preventing cofactor depletion and premature reaction plateauing.

  • Quenching Mechanism: Ice-cold acetonitrile (ACN) is used to instantly denature and precipitate microsomal proteins, halting enzymatic activity at precise time intervals while simultaneously extracting the parent drug and metabolites into the organic phase.

Brorphine_Metabolism Parent Brorphine m/z 400.1 CYP Hepatic CYP450 (pHLM + NADPH) Parent->CYP Met1 Hydroxy-brorphine m/z 416.1 (Major in vitro) CYP->Met1 Hydroxylation (+16 Da) Met2 N-dealkyl-brorphine m/z 218.1 CYP->Met2 N-dealkylation (-182 Da) Met3 N-oxide-brorphine m/z 416.1 (Major in vivo) CYP->Met3 N-oxidation (+16 Da)

Caption: Major Phase I metabolic pathways of brorphine mediated by hepatic CYP450 enzymes.

Analytical Considerations & Self-Validation

To ensure the protocol operates as a self-validating system , the following controls are mandatory for data integrity:

  • Negative Control (Minus-NADPH): Incubate brorphine with pHLMs but substitute the NADPH regenerating system with buffer. Purpose: Rules out non-CYP mediated chemical degradation or instability in the buffer matrix.

  • Negative Control (Heat-Inactivated pHLM): Incubate brorphine with boiled pHLMs (90°C for 10 mins). Purpose: Confirms that parent drug depletion is strictly enzymatic and not due to non-specific binding to the plasticware or inactive protein matrix.

  • Positive Control: Run a parallel assay with a well-characterized rapid-clearance substrate (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6). Purpose: Verifies the metabolic viability and specific activity of the pHLM batch.

Step-by-Step Experimental Protocol

Reagents & Materials
  • Pooled Human Liver Microsomes (pHLM, typically 20 mg/mL stock)

  • Brorphine analytical standard (10 mM in DMSO)

  • Potassium phosphate buffer (100 mM, pH 7.4) containing 3.3 mM MgCl₂

  • NADPH regenerating system (Solution A: NADP⁺, Glc-6-P; Solution B: G6PDH)

  • Ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Brorphine-d5 or Fentanyl-d5 at 50 ng/mL)

Incubation Workflow
  • Working Solution Preparation: Dilute the 10 mM brorphine DMSO stock in 50% methanol/water to create a 100 μM working solution. Critical Note: This ensures the final DMSO concentration in the assay remains <0.1%, preventing solvent-induced CYP inhibition.

  • Master Mix Assembly: In a 1.5 mL low-binding Eppendorf tube, combine 100 mM phosphate buffer, pHLM (final concentration 0.5 mg/mL), and brorphine working solution (final concentration 1 μM).

  • Pre-Incubation: Incubate the master mix in a shaking water bath or thermomixer at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system (comprising 10% of the total assay volume).

  • Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), transfer a 50 μL aliquot of the reaction mixture into a quenching tube containing 150 μL of ice-cold ACN with the internal standard. Vortex immediately for 30 seconds.

  • Protein Precipitation: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C to pellet the denatured microsomal proteins.

  • Collection: Transfer 100 μL of the clear supernatant into LC vials equipped with glass inserts for LC-MS/MS or LC-QTOF-MS analysis.

HLM_Workflow A 1. Preparation Brorphine + pHLM + Buffer B 2. Pre-Incubation 37°C for 5 min A->B C 3. Reaction Initiation Add NADPH Regenerating System B->C D 4. Incubation 37°C (0, 15, 30, 45, 60 min) C->D E 5. Quenching Add Cold Acetonitrile (4°C) D->E F 6. Centrifugation 15,000 x g for 10 min E->F G 7. Analysis LC-MS/MS or LC-QTOF-MS F->G

Caption: Step-by-step workflow for the in vitro pHLM metabolism assay of brorphine.

Data Presentation: Expected Metabolite Profile

Based on high-resolution mass spectrometry (LC-QTOF-MS) data from authoritative forensic studies [4; 5], the table below summarizes the expected Phase I metabolites of brorphine. Monitoring these mass shifts is critical for identifying brorphine consumption in biological matrices.

Metabolite IdentifierBiotransformationPrecursor Ion [M+H]⁺ (m/z)Mass Shift (Da)Primary Detection Context
Brorphine Parent Drug400.1176N/AIn vitro / In vivo
M1 Hydroxylation416.1125+15.9949Major in vitro (pHLM)
M2 N-oxidation416.1125+15.9949Major in vivo (Urine/Blood)
M3 N-dealkylation218.1288-181.9888Minor in vitro / In vivo
M4 Dihydroxylation432.1074+31.9898Minor in vitro

Note: Due to isobaric overlaps (e.g., M1 and M2 both exhibiting a +16 Da shift), chromatographic separation and MS/MS fragmentation patterns (e.g., monitoring the m/z 287 fragment for benzimidazolone ring hydroxylation) are required to distinguish positional isomers.

References

  • Vandeputte, M. M., et al. "Pharmacological and metabolic characterization of the novel synthetic opioid brorphine and its detection in routine casework." Forensic Science International, 2021. 2

  • Krotulski, A. J., et al. "Brorphine—Investigation and Quantitation of a New Potent Synthetic Opioid in Forensic Toxicology Casework Using Liquid Chromatography-Mass Spectrometry." Journal of Forensic Sciences, 2020. 4

  • Cayman Chemical. "N-Propionitrile Chlorphine: Cayman NPS Metabolism Monograph, Issue 4." Cayman Chemical Literature & Media, 2024.5

Sources

Application

Application Note: Brorphine Hydrochloride Administration and Pharmacological Evaluation in Murine Models

Executive Summary Brorphine is a potent, non-fentanyl novel synthetic opioid (NSO) characterized by a piperidine benzimidazolone scaffold. As a high-efficacy full agonist at the μ-opioid receptor (MOR), it presents uniqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Brorphine is a potent, non-fentanyl novel synthetic opioid (NSO) characterized by a piperidine benzimidazolone scaffold. As a high-efficacy full agonist at the μ-opioid receptor (MOR), it presents unique analytical and toxicological challenges, exhibiting profound antinociceptive properties alongside severe respiratory depression[1]. This application note provides a comprehensive, self-validating methodological framework for researchers evaluating the in vivo pharmacodynamics of brorphine (hydrochloride) in murine models.

By detailing the causality behind vehicle selection, administration routes, and behavioral assays, this guide ensures high-fidelity data collection for preclinical drug development and forensic toxicology.

Mechanism of Action & Pharmacological Profile

Brorphine acts as a potent full agonist at the MOR. In vitro functional assays (e.g., β-arrestin 2 recruitment and mini-Gαi activation) demonstrate that brorphine is significantly more potent than morphine and acts with an efficacy comparable to or exceeding that of fentanyl in specific signaling pathways[2][3].

Understanding the dual-pathway signaling of MOR is critical. The therapeutic (antinociceptive) effects are primarily driven by Gαi/o protein coupling, whereas the severe adverse effects (such as respiratory depression) are strongly associated with β-arrestin 2 recruitment[3].

Pathway L1 Brorphine Hydrochloride R1 μ-Opioid Receptor (MOR) L1->R1 High Efficacy Agonist E1 Gαi/o Protein Coupling (Analgesia / Antinociception) R1->E1 E2 β-Arrestin 2 Recruitment (Respiratory Depression) R1->E2

Brorphine-induced μ-opioid receptor (MOR) signaling pathways.

Quantitative Pharmacodynamics

To contextualize dosing regimens, the following table synthesizes the quantitative pharmacological data of brorphine compared to established opioids.

Pharmacological ParameterAssay / ModelBrorphine ValueMorphine ReferenceFentanyl ReferenceSource
In Vitro Potency (MOR) GTPγS Binding Assay~13x more potent than morphine1x (Baseline)~1.3x more potent than brorphine[1]
Antinociception Dose Range Murine IP Administration0.01 – 15 mg/kg1 – 10 mg/kg0.01 – 0.1 mg/kg[2]
Respiratory Depression Murine PlethysmographyPronounced at 15 mg/kgModerate at 10 mg/kgSevere at 0.1 mg/kg[2][4]
Receptor Affinity (Ki) Rat Brain Tissue BindingNanomolar (nM) rangeNanomolar (nM) rangeSub-nanomolar range[5]

Experimental Design: Causality & Rationale

Model Selection

Male CD-1 or C57BL/6J mice (typically 20-30g) are the standard models for opioid pharmacology[2][5]. C57BL/6J mice are particularly useful when comparing wild-type responses to genetically modified knockouts (e.g., β-arrestin 2 knockout mice) to isolate specific signaling pathways.

Route of Administration: IP vs. SC
  • Intraperitoneal (IP): The preferred route for acute behavioral assays (e.g., tail-flick, hot-plate). IP injection ensures rapid systemic absorption into the mesenteric vessels, bypassing the immediate variability of oral gavage while allowing for precise temporal tracking of peak antinociceptive effects (usually within 15-30 minutes)[2].

  • Subcutaneous (SC): Utilized when a slower, more sustained release is required, often for pharmacokinetic modeling or assessing long-term physical dependence[5].

Vehicle Formulation

Brorphine free base is highly lipophilic, but the 6 salt significantly improves aqueous solubility[6]. However, to prevent precipitation upon injection and ensure uniform dosing, a co-solvent system is mandatory. A standard vehicle consists of sterile saline supplemented with 5% Tween-80 or a low concentration of DMSO (≤5%). Causality: High DMSO concentrations can cause localized tissue irritation and alter baseline nociceptive thresholds, invalidating behavioral data.

In Vivo Murine Pharmacological Workflow

G N1 Murine Model Selection (CD-1 / C57BL/6J) N2 Vehicle Formulation (Saline / 5% Tween-80) N1->N2 N3 Brorphine HCl Admin (IP: 0.01 - 15 mg/kg) N2->N3 N4 Antinociception Assays (Tail-Flick / Hot-Plate) N3->N4 N5 Respiratory Assessment (Plethysmography) N3->N5 N6 Data Analysis & PD (ED50 Calculation) N4->N6 N5->N6

Workflow for in vivo pharmacological assessment of brorphine in mice.

Protocol A: Preparation of Brorphine Hydrochloride Formulation

Self-Validation Check: Always prepare a vehicle-only control group to validate that the solvent system does not induce baseline analgesia or respiratory distress.

  • Weighing: Accurately weigh the required amount of brorphine hydrochloride powder (≥98% purity)[6] using a microbalance.

  • Solubilization: Dissolve the powder in 5% Tween-80 (v/v). Vortex for 60 seconds until a uniform suspension is achieved.

  • Dilution: Gradually add 0.9% sterile physiological saline to reach the final target concentration (e.g., 1.5 mg/mL for a 15 mg/kg dose at a 10 mL/kg injection volume).

  • Verification: Sonicate the solution for 5 minutes at room temperature. The final solution must be completely clear. Any turbidity indicates incomplete dissolution, which will lead to erratic in vivo absorption.

Protocol B: Intraperitoneal (IP) Administration & Antinociception Assay

Causality: The warm-water tail-flick and hot-plate assays measure spinal and supraspinal nociception, respectively. Using both provides a comprehensive profile of the opioid's central nervous system penetration and efficacy[1].

  • Baseline Measurement: Acclimate mice to the testing room for 1 hour. Measure baseline nociceptive thresholds using a hot-plate set to 52°C ± 0.5°C. Remove the mouse immediately upon displaying a nociceptive response (hind paw licking or jumping) to prevent tissue damage. Establish a strict cut-off time (e.g., 30 seconds).

  • Administration: Restrain the mouse securely. Administer the brorphine HCl formulation via IP injection into the lower right quadrant of the abdomen at a volume of 10 mL/kg.

  • Antagonist Control (Self-Validation): In a parallel cohort, administer Naloxone (6 mg/kg IP) 15 minutes prior to brorphine administration. This isolates MOR-specific effects; failure to reverse antinociception suggests off-target receptor activity[2][4].

  • Time-Course Testing: Assess nociceptive thresholds at 15, 30, 60, 120, and 240 minutes post-injection.

  • Data Conversion: Convert raw latencies to Percentage of Maximum Possible Effect (%MPE) using the formula: %MPE =[(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] × 100

Protocol C: Whole-Body Plethysmography

Causality: Brorphine is known to induce severe respiratory depression[2]. Non-invasive whole-body plethysmography allows for continuous, real-time monitoring of respiratory rate and tidal volume without the confounding stress of anesthesia or surgical restraint.

  • Acclimation: Place the mouse in the plethysmograph chamber and allow 30 minutes for baseline respiratory parameters to stabilize.

  • Dosing: Administer brorphine HCl (e.g., 15 mg/kg IP) and immediately return the animal to the chamber.

  • Monitoring: Record the respiratory rate (breaths/min) and tidal volume continuously for 120 minutes.

  • Rescue Protocol: If the respiratory rate drops below 30% of the baseline, administer Naloxone (1-2 mg/kg IP or SC) immediately to prevent fatal hypoxia, noting the time to reversal[2].

Data Interpretation & Troubleshooting

  • Incomplete Naloxone Reversal: If naloxone fully reverses respiratory depression but only partially attenuates antinociception, consider the involvement of active metabolites or secondary receptor targets (e.g., kappa or delta opioid receptors), a phenomenon occasionally observed with complex NSOs[4].

  • Catalepsy Confounding: High doses of brorphine may induce catalepsy (muscle rigidity). This can falsely elevate hot-plate latencies because the animal is physically unable to jump or lick its paw, rather than experiencing true analgesia. Solution: Perform a concurrent bar test to quantify catalepsy and adjust the maximum dose accordingly[5].

References

  • Title: Critical Review Report: Brorphine 1-{1-[1-(4-Bromophenyl)ethyl]piperidin-4- yl}-1,3-dihydro-2H-benzimidazol-2-one - World Health Organization (WHO)
  • Source: nih.
  • Title: Brorphine (hydrochloride) (CAS Number: 2707204-49-5)
  • Title: Optimization of a Series of Mu Opioid Receptor (MOR)
  • Source: researchgate.
  • Title: New Synthetic Opioids: What Do We Know About the Mutagenicity of Brorphine and Its Analogues?

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Brorphine Hydrochloride Aqueous Solubility

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation and solubility of novel synthetic opioids (NSOs) during in vitro and in viv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation and solubility of novel synthetic opioids (NSOs) during in vitro and in vivo characterization.

Brorphine hydrochloride is notoriously difficult to keep in solution when transitioning from stock preparations to physiological assay conditions [1]. This guide is designed to dissect the physicochemical root causes of these issues and provide self-validating, field-proven protocols to ensure the integrity of your pharmacological assays.

The Physicochemical Root Cause: Why Does Brorphine Precipitate?

To solve a solubility issue, we must first understand the causality behind it. Brorphine is a synthetic piperidine-benzimidazolone opioid. The primary basic center of the molecule is the tertiary piperidine nitrogen.

While the hydrochloride salt of brorphine is highly soluble in pure water, dissolving it directly into a physiological buffer (e.g., PBS at pH 7.4) forces an acid-base equilibrium. The pKa of brorphine's piperidine nitrogen is approximately 6.61 [2].

According to the Henderson-Hasselbalch equation, when the environmental pH (7.4) is nearly one full unit above the drug's pKa (6.61), over 85% of the drug rapidly deprotonates. It converts from the ionized, water-soluble salt form back into the highly lipophilic, un-ionized freebase. Because the freebase contains bulky, hydrophobic 4-bromophenyl and benzimidazolone rings, it immediately nucleates and precipitates out of the aqueous solution [1].

G A Brorphine HCl (Solid Powder) B Dissolved in ddH2O (pH < 5.0) A->B Soluble (Ionized State) C Addition of Buffer (e.g., PBS pH 7.4) B->C Titration D Deprotonation (pH > pKa 6.61) C->D Acid-Base Equilibrium E Freebase Precipitation (Cloudy Suspension) D->E Loss of Charge

Fig 1. Mechanistic pathway of brorphine precipitation in physiological buffers.

Solubilization Strategies & Decision Matrix

To prevent precipitation, we must either lower the dielectric constant of the solvent mixture (using co-solvents) or physically shield the hydrophobic moieties of the drug from the water molecules (using inclusion complexes).

Workflow Start Target Concentration > 100 µM in pH 7.4? CellAssay Is the assay sensitive to organic solvents? Start->CellAssay Yes Acidic Use pH 5.0 - 6.0 Buffer (If assay permits) Start->Acidic No (Low Conc. acceptable) UseDMSO Prepare 100x Stock in DMSO Dilute to 1% final in Buffer CellAssay->UseDMSO No (e.g., Binding Assay) UseCD Use 20% HP-β-CD in Aqueous Buffer CellAssay->UseCD Yes (e.g., Live Cells)

Fig 2. Decision matrix for selecting a brorphine solubilization strategy.

Standard Operating Procedures (SOPs)

Protocol A: The Co-Solvent Approach (DMSO)

Best for: Receptor binding assays (e.g., GTPγS, radioligand binding) where cells are lysed or receptors are isolated. [3]

Mechanism: Dimethyl sulfoxide (DMSO) disrupts the crystal lattice of the brorphine freebase and lowers the overall polarity of the final solution, preventing water-induced nucleation.

  • Stock Preparation: Weigh the brorphine HCl powder and dissolve it completely in 100% anhydrous DMSO to create a 10 mM stock solution. Vortex until completely clear.

  • Storage: Aliquot the stock into amber glass vials (to prevent photodegradation and plastic absorption) and store at -20°C.

  • Working Dilution: On the day of the experiment, pre-warm your physiological assay buffer (pH 7.4) to 37°C.

  • Addition: Inject the DMSO stock directly into the center of the buffer volume while vortexing vigorously. Self-Validation Check: The solution must remain optically clear. If you observe a localized white cloud that does not dissipate, your mixing sheer force was too low. Dilute to a final concentration of ≤100 µM (resulting in ≤1% DMSO).

Protocol B: The Complexation Approach (HP-β-CD)

Best for: Live-cell assays (e.g., cAMP accumulation, β-arrestin recruitment) or in vivo dosing where DMSO toxicity is a confounding variable.

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a cyclic oligosaccharide "cup." The hydrophobic cavity encapsulates the lipophilic 4-bromophenyl and benzimidazolone rings of brorphine, shielding them from water, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Drug Addition: Add the brorphine HCl powder directly to the cyclodextrin vehicle.

  • Complexation: Sonicate the mixture in a water bath for 15–20 minutes at room temperature. The mechanical energy forces the drug into the cyclodextrin cavities.

  • Validation: Centrifuge the solution at 10,000 x g for 5 minutes. If a pellet forms, the solution is saturated; use the supernatant and quantify the exact concentration via LC-MS/MS before proceeding.

Quantitative Solubility Profiles

Use the following table to benchmark your expected solubility limits based on the chosen vehicle.

Vehicle / Buffer SystempHDominant Brorphine StateMax Soluble Concentration (Est.)Recommended Application
Ultrapure Water (ddH₂O) ~5.5Ionized (Salt)> 10 mMIntermediate stock preparation
PBS (No excipients) 7.4Freebase (Precipitate)< 10 µMNot recommended
PBS + 1% DMSO 7.4Solvated Freebase~100 µMIn vitro receptor binding assays
PBS + 20% HP-β-CD 7.4Inclusion Complex> 1 mMIn vivo dosing / Live cell assays
PBS + 0.1% BSA 7.4Protein-Bound~50 µMMitigating non-specific binding

Troubleshooting FAQs

Q: My brorphine HCl dissolved perfectly in water, but crashed out immediately when I added it to my cell culture media. Why? A: Cell culture media (like DMEM or RPMI) is heavily buffered to maintain a physiological pH of ~7.4. When your acidic water stock mixes with the media, the pH rises above brorphine's pKa (6.61). The buffer rapidly strips the proton from the piperidine nitrogen, converting the soluble salt into the insoluble freebase. You must use a carrier vehicle (like DMSO or HP-β-CD) when transitioning the drug into physiological pH environments.

Q: Will 1% DMSO interfere with my μ-opioid receptor (MOR) functional assays? A: Most in vitro MOR functional assays (such as[³⁵S]GTPγS binding) can tolerate up to 1% DMSO without a significant reduction in the assay's signal-to-noise window [3]. However, DMSO can alter membrane fluidity. You must always run a parallel vehicle control (buffer + 1% DMSO without the drug) to establish your baseline and ensure the solvent isn't artificially inflating or depressing receptor activity.

Q: My dose-response curve is flat at lower concentrations (1 nM - 100 nM), even though the drug appears completely soluble. What is happening? A: This is a classic symptom of Non-Specific Binding (NSB). Brorphine freebase is highly lipophilic. At low nanomolar concentrations, the drug will adhere to the hydrophobic surfaces of polystyrene assay plates and plastic pipette tips, effectively reducing the actual concentration of drug available to bind to your receptors. Fix: Supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA) or 0.01% Tween-20. These excipients coat the plastic surfaces and act as thermodynamic sinks, keeping the free drug available in the solution.

Q: Can I just lower the pH of my assay buffer to 6.0 to keep the drug protonated and soluble? A: From a purely chemical standpoint, yes—maintaining the pH below 6.0 ensures the drug remains in its ionized state. However, from a biological standpoint, this is highly discouraged. MOR binding affinity, G-protein coupling, and cellular viability are all highly pH-dependent. Dropping the pH to 6.0 will likely denature your receptor conformations or stress your cells, leading to artifactual data that does not translate to physiological conditions.

References

  • Title: Critical Review Report: Brorphine Source: World Health Organization (WHO) Expert Committee on Drug Dependence URL: [Link]

  • Title: Application of Fabric Phase Sorptive Extraction (FPSE) Engaged to Tandem LC-MS/MS for Quantification of Brorphine in Oral Fluid Source: Molecules (MDPI) URL: [Link]

  • Title: Comparative neuropharmacology of structurally distinct non-fentanyl opioids that are appearing on recreational drug markets worldwide Source: Pharmacological Research URL: [Link]

Optimization

troubleshooting LC-MS/MS matrix effects for brorphine hydrochloride

Welcome to the Analytical Technical Support Center . This hub is specifically designed for researchers and forensic toxicologists developing and troubleshooting Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center . This hub is specifically designed for researchers and forensic toxicologists developing and troubleshooting Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for brorphine hydrochloride (1-[1-[1-(4-bromophenyl) ethyl]-piperidin-4-yl]-1,3-dihydro-2H-benzo [d]imidazol-2-one).

Below, you will find diagnostic workflows, mechanistic troubleshooting guides, validated protocols, and quantitative performance metrics to help you overcome matrix effects in complex biological specimens.

Module 1: Diagnostic Workflow for Matrix Effects

Before altering your sample preparation, you must systematically isolate whether signal loss is due to poor extraction recovery or true ion suppression in the electrospray ionization (ESI) source.

MatrixEffectTroubleshooting Start Identify Signal Loss in Brorphine ESI+ PostColumn Perform Post-Column Infusion (Map suppression zones) Start->PostColumn CalcMF Calculate Matrix Factor (MF) Target: 0.85 < MF < 1.15 PostColumn->CalcMF Decision Is MF within target range? CalcMF->Decision OptPrep Enhance Sample Prep (FPSE, SPE, or DBS) Decision->OptPrep  No OptChrom Modify LC Gradient (Shift tR away from lipids) Decision->OptChrom  No OptIS Implement SIL-IS (Brorphine-d7 / Fentanyl-D5) Decision->OptIS  No Success Validated LC-MS/MS Method Ready for Casework Decision->Success  Yes (Matrix Effects Controlled) OptPrep->Success OptChrom->Success OptIS->Success

Diagnostic workflow for resolving brorphine LC-MS/MS matrix effects.

Module 2: Mechanistic Troubleshooting & FAQs

Q1: I am observing severe ion suppression at the retention time of brorphine in whole blood samples. What is the mechanistic cause, and how do I resolve it? A: Brorphine is a basic, lipophilic synthetic opioid (pKa 6.61, MW 436.8)[1]. In positive electrospray ionization (ESI+), brorphine must compete for the limited excess charge on the surface of the solvent droplets. If your sample preparation relies solely on simple Protein Precipitation (PPT), endogenous glycerophosphocholines (lipids) will remain in the extract. Because these lipids are highly abundant and surface-active, they monopolize the droplet surface, neutralizing brorphine and causing a massive drop in MS signal. Solution: Switch to a sample preparation method that actively excludes lipids, such as Solid Phase Extraction (SPE), or novel green-chemistry techniques like Fabric Phase Sorptive Extraction (FPSE), which has been shown to eliminate matrix interferences in oral fluid[2].

Q2: I cannot change my sample prep method due to budget constraints. How can I compensate for matrix effects instrumentally? A: If you cannot remove the matrix, you must separate it in time or correct for it mathematically.

  • Chromatographic Shifting: Adjust your mobile phase gradient (e.g., modifying the ratio of acetonitrile to methanol) to shift brorphine's retention time ( tR​ ) away from the lipid elution zones identified during your post-column infusion tests.

  • Isotopic Correction: You must use a Stable Isotope-Labeled Internal Standard (SIL-IS). Because a SIL-IS co-elutes perfectly with the analyte, it experiences the exact same ion suppression. While Brorphine-d7 is the gold standard, validated methods have successfully utilized Fentanyl-D5 as an effective surrogate due to its structural and pKa similarities to brorphine[2][3].

Q3: My brorphine peak area fluctuates wildly between different patient samples. How do I isolate whether this is an extraction issue or a matrix effect? A: You must calculate the Matrix Factor (MF) and Extraction Recovery (RE) independently using the Matuszewski post-extraction spike method.

  • MF = (Peak Area of Brorphine spiked after extraction) / (Peak Area of Brorphine in neat solvent)

  • RE = (Peak Area of Brorphine spiked before extraction) / (Peak Area of Brorphine spiked after extraction) If your MF is outside the 0.85 – 1.15 range, your issue is ion suppression (ESI competition). If your MF is ~1.0 but your signal is low, your issue is poor extraction efficiency (e.g., brorphine is binding to the pellet during centrifugation).

Module 3: Quantitative Performance Matrix

The following table summarizes the quantitative performance of various validated sample preparation methodologies used to mitigate matrix effects for brorphine[2][3][4].

Biological MatrixExtraction MethodologyExtraction Efficiency (Recovery)Matrix Effect Range (MF)Limit of Detection (LOD)Reference
Oral Fluid (OF) Fabric Phase Sorptive Extraction (FPSE)65% – 75%Minimal (No interferences)0.015 ng/mL[2]
Dried Blood Spots (DBS) Micro-Liquid Extraction (MeOH:ACN 3:1)15% – 20%85% – 115%0.5 ng/mL[3]
Whole Blood Standard Addition / LLENot SpecifiedVariable (Requires standard addition)0.1 ng/mL[4]

Module 4: Self-Validating Methodology Vault

Protocol: Micro-Extraction of Brorphine from Dried Blood Spots (DBS)

This protocol utilizes a specific solvent ratio to balance penetrative extraction with protein/lipid exclusion, achieving matrix effects well within the acceptable 85–115% range[3].

Reagents Needed:

  • Extraction Solvent: Methanol:Acetonitrile (3:1, v/v)

  • Internal Standard: Fentanyl-D5 or Brorphine-d7 (1.5 µL per sample)

  • Reconstitution Solvent: 100% Methanol

Step-by-Step Workflow:

  • Sample Deposition: Deposit 10 µL of whole blood onto a volumetric DBS card (e.g., Capitainer®B) and allow it to dry completely at room temperature.

  • Punch & Transfer: Punch out the dried blood spot and transfer it into a clean 1.5 mL microcentrifuge tube.

  • Solvent Extraction: Add 500 µL of the Methanol:Acetonitrile (3:1, v/v) extraction solvent. Causality note: Methanol disrupts the hydrogen bonding of the cellulose card, while Acetonitrile acts as a crash solvent to precipitate residual soluble proteins, preventing them from entering the supernatant.

  • Internal Standard Addition: Immediately add 1.5 µL of the SIL-IS (Fentanyl-D5).

  • Agitation: Stir, sonicate for 10 minutes, and centrifuge at 10,000 x g for 5 minutes to pellet the matrix debris.

  • Concentration: Transfer the supernatant to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 30 µL of Methanol. Vortex thoroughly.

  • Analysis: Inject 1 µL into the UHPLC-MS/MS system.

Self-Validation Checkpoint (System Suitability): To ensure the protocol is self-validating, monitor the absolute peak area of the Fentanyl-D5 internal standard across all injections in your batch. Rule: If the IS peak area in any specific sample drops by >50% compared to the batch average, the extraction has failed or localized severe ion suppression has occurred. That specific sample run is automatically invalidated and must be re-extracted.

References

  • [5] Pharmacological and metabolic characterization of the novel synthetic opioid brorphine and its detection in routine casework - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • [4] Brorphine—Investigation and Quantitation of a New Potent Synthetic Opioid in Forensic Toxicology Casework Using Liquid Chromatography-Mass Spectrometry. Center for Forensic Science Research & Education (CFSRE). Available at:[Link]

  • [2] Application of Fabric Phase Sorptive Extraction (FPSE) Engaged to Tandem LC-MS/MS for Quantification of Brorphine in Oral Fluid - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • [1] Application of Fabric Phase Sorptive Extraction (FPSE) Engaged to Tandem LC-MS/MS for Quantification of Brorphine in Oral Fluid. ResearchGate. Available at:[Link]

  • [3] Method development for the quantification of nine nitazene analogs and brorphine in Dried Blood Spots utilizing liquid chromatography - tandem mass spectrometry - PubMed. National Institutes of Health (NIH). Available at: [Link]

Sources

Troubleshooting

optimizing solid-phase extraction recovery of brorphine hydrochloride

Welcome to the Technical Support Center for Novel Psychoactive Substances (NPS) analysis. As a Senior Application Scientist, I have designed this resource to address the critical analytical challenges involved in isolati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Novel Psychoactive Substances (NPS) analysis. As a Senior Application Scientist, I have designed this resource to address the critical analytical challenges involved in isolating and quantifying brorphine hydrochloride from complex biological matrices[1].

Brorphine is a highly potent, substituted piperidine-benzimidazolone synthetic opioid[2]. Because it is typically present at sub-ng/mL to low-ng/mL concentrations in forensic and clinical casework, achieving high extraction recovery while minimizing matrix effects is paramount[1]. This guide provides a self-validating methodology, grounded in the physicochemical properties of the molecule, to ensure absolute confidence in your LC-MS/MS workflows.

PART 1: Core Methodology & Mechanistic Workflow

To extract brorphine efficiently, we must exploit its structural properties. The piperidine nitrogen in brorphine is basic (pKa ~8.5). By utilizing a Mixed-Mode Strong Cation Exchange (MCX) sorbent, we leverage a dual-retention mechanism: hydrophobic interactions via the benzimidazolone and bromophenyl rings, and strong ionic interactions via the protonated piperidine nitrogen[3].

Standard Operating Protocol: Mixed-Mode Cation Exchange (MCX) SPE

Every step in this protocol is designed as a self-validating system to prevent analyte loss and eliminate ion suppression.

  • Sample Pre-treatment: Aliquot 0.5 mL of the biological sample (e.g., whole blood, urine). Add the appropriate internal standard (e.g., Brorphine-d5). Add 3 mL of 0.1 M Phosphate Buffer (pH 6.0), vortex thoroughly, and centrifuge at 3000 rpm for 10 minutes[3].

    • Causality: Brorphine is highly lipophilic and prone to protein binding. The slightly acidic buffer disrupts protein-drug complexes and ensures the basic piperidine nitrogen is fully protonated (ionized) for optimal binding to the cation exchange resin.

  • Sorbent Conditioning: Condition the MCX cartridge (e.g., 130 mg, 3 mL) with 3 mL of Methanol, followed by 3 mL of Deionized (DI) Water, and 1 mL of 0.1 M Phosphate Buffer (pH 6.0)[3].

    • Causality: Methanol solvates the hydrophobic carbon chains of the sorbent, while the buffer equilibrates the bed to the exact pH of the loading sample, preventing premature analyte breakthrough.

  • Sample Loading: Apply the pre-treated supernatant to the cartridge at a controlled flow rate of 1–2 mL/min.

  • Aqueous Wash: Wash with 3 mL of 2% Formic Acid in DI Water.

    • Causality: Removes endogenous salts and hydrophilic matrix components. The acidic environment keeps brorphine safely protonated and ionically bound to the sulfonic acid groups on the sorbent.

  • Organic Wash: Wash with 3 mL of 100% Methanol. Dry the column under maximum vacuum (>10 inHg) for 5 minutes.

    • Causality: This is the most critical step for reducing matrix effects. Because brorphine is locked in place via a strong ionic bond, 100% methanol can be aggressively used to strip away neutral and acidic lipophilic interferences (such as phospholipids) without risking analyte loss.

  • Target Elution: Elute with 3 mL of freshly prepared 5% Ammonium Hydroxide ( NH4​OH ) in Methanol[3].

    • Causality: The high pH (>10) of the ammonium hydroxide deprotonates the piperidine nitrogen, neutralizing brorphine's charge. This breaks the ionic bond, allowing the methanol to easily wash the now highly lipophilic free-base drug off the column.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial LC mobile phase (e.g., 90% Water with 0.1% Formic Acid / 10% Acetonitrile).

SPE_Workflow Optimized Mixed-Mode Cation Exchange (MCX) SPE Workflow for Brorphine PreTreatment 1. Sample Pre-treatment (Dilute with 0.1M Phosphate Buffer, pH 6.0) Goal: Ionize Brorphine & disrupt protein binding Conditioning 2. Sorbent Conditioning (Methanol followed by DI Water) Goal: Solvate bed & prepare for aqueous sample PreTreatment->Conditioning Loading 3. Sample Loading (Apply at 1-2 mL/min) Goal: Dual retention (Ionic + Hydrophobic) Conditioning->Loading Wash1 4. Aqueous Wash (2% Formic Acid in Water) Goal: Remove salts & hydrophilic interferences Loading->Wash1 Wash2 5. Organic Wash (100% Methanol) Goal: Remove neutral/acidic hydrophobic lipids Wash1->Wash2 Elution 6. Target Elution (5% NH4OH in Methanol) Goal: Neutralize basic nitrogen & elute brorphine Wash2->Elution Reconstitution 7. Evaporation & Reconstitution (Dry under N2, reconstitute in Mobile Phase) Goal: Prepare for LC-MS/MS injection Elution->Reconstitution

Fig 1: Mechanistic workflow for brorphine extraction using mixed-mode cation exchange (MCX) SPE.

PART 2: Quantitative Performance Data

To establish baseline expectations for your assays, below is a summary of validated recovery and sensitivity metrics for brorphine across various biological matrices and extraction techniques[1][2][4].

Table 1: Comparative Recovery and Sensitivity Metrics for Brorphine

MatrixExtraction MethodologySample VolumeLOD / LOQ (ng/mL)Absolute RecoveryMatrix EffectReference
Whole Blood Mixed-Mode SPE (MCX)0.5 mL0.10 / 0.50> 85%< 15% (Suppression)Krotulski et al.[1]
Oral Fluid Fabric Phase Sorptive Extraction (FPSE)1.0 mL0.015 / 0.0565% – 75%MinimalKrokos et al.[2]
Dried Blood Spots Liquid Extraction (ACN/MeOH)10 µL0.30 / 0.5015% – 20%85% – 115%Ververi et al.[4]

PART 3: Troubleshooting Guides & FAQs

Q: My absolute recovery of brorphine hydrochloride from postmortem whole blood is falling below 50%. What is the primary cause? A: The most common culprit is incomplete disruption of protein binding during the pre-treatment phase. Brorphine is highly lipophilic. If you simply dilute the blood with water, the drug remains bound to plasma proteins and will wash straight through the SPE cartridge during loading. Ensure you are using a sufficient volume of 0.1 M Phosphate Buffer (pH 6.0) and allow adequate time for equilibration[3]. Additionally, verify that your elution solvent is sufficiently basic (pH > 10); if the ammonium hydroxide has degraded or evaporated, the brorphine will remain ionically bound to the sorbent.

Q: I am experiencing severe ion suppression in the LC-MS/MS analysis post-SPE. How can I optimize the wash steps? A: Ion suppression in blood and urine matrices is almost always caused by phospholipid breakthrough[4]. Because you are using an MCX sorbent, your analyte is protected by a strong ionic bond. You can safely increase the stringency of your organic wash. Ensure your Wash 2 is 100% Methanol. If suppression persists, implement a dual-organic wash: Wash 2a with 100% Acetonitrile, followed by Wash 2b with 100% Methanol. This will comprehensively strip diverse lipid classes before elution.

Q: We are moving toward low-volume, non-invasive sampling. Are there alternatives to traditional SPE for oral fluid or dried blood spots (DBS)? A: Yes. For oral fluid, Fabric Phase Sorptive Extraction (FPSE) using a PEG 300 fabric has been validated to achieve 65–75% extraction efficiency with an LOQ of 0.05 ng/mL[2]. For Dried Blood Spots (DBS), a simple optimized liquid extraction using a mixture of acetonitrile and methanol can yield LOQs between 0.3 and 0.5 ng/mL from just 10 µL of blood, though absolute recoveries are inherently lower (15–20%) due to the nature of the cellulose matrix[4].

Q: I am observing carryover of brorphine between my high calibrators and blank injections. Is this an extraction issue? A: This is typically an LC-MS/MS system issue rather than an extraction failure. Brorphine's lipophilicity causes it to adhere to active sites in the autosampler needle, injection valve, or column frit. To resolve this, optimize your autosampler wash solvents. A highly organic wash (e.g., 50% Methanol / 50% Acetonitrile with 0.1% Formic Acid) or a wash containing a small percentage of a strong solvent like Isopropanol or DMSO is required to dissolve residual brorphine.

PART 4: References

  • Krokos, A., et al. "Application of Fabric Phase Sorptive Extraction (FPSE) Engaged to Tandem LC-MS/MS for Quantification of Brorphine in Oral Fluid." Journal of Xenobiotics, 2022. [Link]

  • Ververi, C., et al. "Sensitive quantitation of 9 nitazene analogs and brorphine in dried blood spots DBS." SCIEX Technical Notes, 2021.[Link]

  • Krotulski, A. J., et al. "Brorphine—Investigation and quantitation of a new potent synthetic opioid in forensic toxicology casework using liquid chromatography‐mass spectrometry." Journal of Forensic Sciences, 2020.[Link]

  • Center for Forensic Science Research & Education (CFSRE). "NPS Discovery Toolkit - Metonitazene & Brorphine Monographs." CFSRE, 2020.[Link]

Sources

Optimization

reducing ion suppression in brorphine hydrochloride mass spectrometry

A Guide to Overcoming Ion Suppression in Mass Spectrometry Welcome, researchers and analytical scientists. This guide is designed to serve as a dedicated resource for troubleshooting and mitigating ion suppression encoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Ion Suppression in Mass Spectrometry

Welcome, researchers and analytical scientists. This guide is designed to serve as a dedicated resource for troubleshooting and mitigating ion suppression encountered during the quantitative analysis of brorphine hydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS). As a potent synthetic opioid, accurate detection of brorphine is critical. This center provides in-depth, experience-driven answers to common challenges, helping you ensure the accuracy, sensitivity, and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Foundational Concepts

Q1: What is ion suppression and why is it a critical problem in brorphine analysis?

A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte, in this case, brorphine, in a mass spectrometer's ion source.[1][2] This phenomenon occurs when co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenates) compete with brorphine for ionization, leading to a decreased signal intensity.[1][3] The consequence is not just a weaker signal; it can lead to compromised quantification accuracy, poor precision, reduced sensitivity, and even the failure to detect the analyte at low concentrations.[4][5] For a potent compound like brorphine, where low detection limits are often required, unaddressed ion suppression can lead to erroneous pharmacokinetic data or false-negative forensic results.[6]

The most common ionization technique for this type of analysis, Electrospray Ionization (ESI), is particularly susceptible to ion suppression.[7][8] The mechanism is complex but is thought to involve several factors within the ESI source:

  • Competition for Droplet Surface: The electrospray process involves the formation of charged droplets. If high concentrations of matrix components are present, they can occupy the droplet surface, hindering brorphine's ability to acquire a charge and transfer to the gas phase.[7]

  • Changes in Droplet Properties: Interfering compounds can increase the viscosity and surface tension of the ESI droplets.[3][7] This change impedes solvent evaporation, which is a critical step for concentrating the charge and releasing gas-phase analyte ions.[8]

  • Co-precipitation: Non-volatile matrix components, such as salts, can cause the analyte to co-precipitate within the evaporating droplet, effectively trapping it and preventing its ionization.[5][7]

cluster_Source ESI Source cluster_Suppression Ion Suppression Mechanisms Analyte Brorphine HCl (in solution) Droplet Charged Droplet Analyte->Droplet Enters Droplet Matrix Matrix Components (Salts, Lipids, etc.) Matrix->Droplet Enters Droplet Competition Competition for Droplet Surface Matrix->Competition Viscosity Increased Viscosity & Surface Tension Matrix->Viscosity Precipitation Co-precipitation with Non-volatiles Matrix->Precipitation GasPhase Gas-Phase Ions (To MS Analyzer) Droplet->GasPhase Solvent Evaporation & Ion Ejection Droplet->GasPhase Reduced Brorphine Ion Formation Competition->Droplet Viscosity->Droplet Hinders Evaporation Precipitation->Droplet Traps Analyte LC_Pump LC Pump & Autosampler Column Analytical Column LC_Pump->Column Mobile Phase + Blank Matrix Injection Tee Column->Tee MS Mass Spectrometer Tee->MS Syringe_Pump Syringe Pump (Brorphine Standard) Syringe_Pump->Tee

Sources

Troubleshooting

preventing brorphine hydrochloride degradation during long-term storage

Technical Support Center: Brorphine Hydrochloride Stability & Storage Overview Welcome to the Technical Support Center for Brorphine Hydrochloride handling and storage. Brorphine is a potent synthetic benzylbenzimidazolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Brorphine Hydrochloride Stability & Storage

Overview Welcome to the Technical Support Center for Brorphine Hydrochloride handling and storage. Brorphine is a potent synthetic benzylbenzimidazolone opioid. Due to its complex molecular architecture, improper storage can lead to rapid degradation, compromising the scientific integrity of in vitro and in vivo assays. This guide provides researchers and drug development professionals with field-proven, self-validating protocols to ensure compound stability.

Section 1: Core Principles of Brorphine Degradation

Q: What are the primary mechanisms driving brorphine hydrochloride degradation during long-term storage? A: Brorphine hydrochloride (C₂₀H₂₂BrN₃O • HCl) is structurally stable as a neat solid when maintained under optimal conditions, but it becomes highly susceptible to environmental degradation when exposed to moisture, light, or when formulated in solutions[1]. The primary mechanisms include:

  • Hydrolysis: The benzimidazolone ring and piperidine linkages are vulnerable to hydrolytic cleavage in aqueous environments. Moisture introduces nucleophilic water molecules that attack electrophilic centers on the molecule.

  • Oxidation: Exposure to atmospheric oxygen leads to the oxidation of the piperidine nitrogen or the benzimidazolone moiety.

  • Photolysis: Ultraviolet (UV) light accelerates radical formation, leading to photolytic degradation of the bromophenyl group. Synthetic opioids are notoriously prone to these three degradation pathways[2].

Expertise & Causality Insight: Degradation is an energy-dependent process. Heat provides the activation energy necessary to overcome the degradation energy barrier, which is why strict temperature control is the absolute most critical factor in preventing these chemical reactions.

G Brorphine Brorphine HCl (Neat Solid) Moisture Moisture Exposure (Hydrolysis) Brorphine->Moisture Light UV Light Exposure (Photolysis) Brorphine->Light Oxygen Oxygen Exposure (Oxidation) Brorphine->Oxygen Degraded Degraded Product (Loss of Potency) Moisture->Degraded Light->Degraded Oxygen->Degraded

Fig 1. Environmental drivers of brorphine hydrochloride degradation.

Section 2: Storage Conditions & Quantitative Stability

Q: How do specific storage conditions quantitatively impact the half-life of brorphine hydrochloride? A: Storage temperature and physical state (solid vs. solution) dictate the degradation kinetics. As a neat solid stored at -20°C, brorphine hydrochloride maintains ≥98% purity for at least one year[1]. However, once reconstituted in solution (e.g., methanol, DMSO, or biological matrices like blood), the degradation kinetics accelerate significantly at room temperature. Studies on structurally similar synthetic opioids demonstrate complete degradation within 14 to 30 days when stored at room temperature in biological matrices[3].

Table 1: Quantitative Stability Profile of Brorphine Hydrochloride

Physical StateMatrix / SolventStorage TempEstimated StabilityPrimary Risk Factor
Neat Solid N/A-20°C≥ 1 YearHumidity / Condensation
Neat Solid N/A20°C (RT)< 3 MonthsThermal / Oxidation
Solution Methanol / Ethanol-20°C~ 6 MonthsSolvent Evaporation
Solution Biological Matrix4°C~ 14-30 DaysEnzymatic / Hydrolytic
Solution Biological Matrix20°C (RT)< 14 DaysRapid Hydrolysis[3]

Section 3: Troubleshooting & Experimental Protocols

Q: My brorphine hydrochloride standard appears discolored (yellowing) and is yielding inconsistent receptor binding data. How do I troubleshoot and prevent this? A: Loss of potency or discoloration is a classic indicator of oxidative or photolytic degradation. If the storage vial was repeatedly opened outside of a desiccator or without an inert gas purge, atmospheric moisture condenses on the cold solid, and oxygen initiates radical degradation.

Preventative Protocol (The "Single-Use" System): To create a self-validating storage system that eliminates freeze-thaw degradation:

  • Aliquoting: Immediately upon receipt, physically divide the neat solid into single-use amber glass vials to prevent repeated atmospheric exposure and photolysis.

  • Inert Atmosphere Purging: Purge each vial with a heavy inert gas. Causality: Argon is preferred over Nitrogen as it is heavier than air and settles over the compound, effectively displacing oxygen before capping.

  • Desiccation: Seal the vials with PTFE-lined caps and store them inside a secondary container filled with active indicating silica gel at -20°C. Causality: The indicating silica gel acts as a self-validating mechanism; if it changes color, you immediately know the moisture barrier has been breached before you even open the vial.

Q: How can I validate the integrity of my stored brorphine hydrochloride before conducting high-stakes pharmacodynamic assays? A: Never rely solely on biological assay readouts to confirm compound integrity. Degradation products may act as partial agonists, antagonists, or toxic artifacts, completely confounding your data. You must implement a self-validating analytical workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to verify purity.

Step-by-Step Methodology: LC-MS/MS Integrity Validation Protocol

  • Sample Preparation: Reconstitute a 1 mg aliquot of the stored brorphine hydrochloride in LC-MS grade methanol to a stock concentration of 1 mg/mL.

  • Dilution: Dilute the stock to a working concentration of 10 ng/mL using a mobile phase mixture (e.g., 0.1% formic acid in water/acetonitrile).

  • Internal Standard Addition: Spike the sample with a stable isotope-labeled internal standard (e.g., Fentanyl-d5) at 10 ng/mL. Causality: The internal standard corrects for matrix effects and injection volume variability, ensuring the quantification is absolute, not relative.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the precursor ion for brorphine (m/z 436.8 for the free base isotope) and its primary product ions[4].

  • Data Analysis: Compare the chromatographic peak area and retention time against a freshly prepared, Certified Reference Material (CRM). A purity drop of >2% indicates significant degradation, and the aliquot should be discarded.

G Start Stored Brorphine HCl Prep Reconstitute & Dilute (10 ng/mL in MeOH) Start->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Compare Compare to CRM (Purity Check) LCMS->Compare Pass Purity ≥ 98% Proceed to Assay Compare->Pass Yes Fail Purity < 98% Discard & Replace Compare->Fail No

Fig 2. Self-validating LC-MS/MS workflow for confirming brorphine integrity.

References

  • Title: Evaluation of Short-Term Stability of Different Nitazenes Psychoactive Opioids Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Dried Matrix Spots for the Determination of Opiates and Opioids Source: MDPI URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Chromatographic Peak Tailing for Brorphine Hydrochloride Analysis

Welcome to the technical support center for the chromatographic analysis of brorphine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of brorphine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for one of the most common challenges in the analysis of basic compounds: chromatographic peak tailing. Here, we will explore the underlying causes of this phenomenon and provide systematic, actionable solutions to achieve symmetrical, reproducible peaks for accurate quantification.

Understanding the Challenge: The Nature of Brorphine and Peak Tailing

Brorphine is a potent synthetic opioid with a basic piperidine moiety, making it susceptible to problematic interactions with reversed-phase high-performance liquid chromatography (HPLC) stationary phases.[1][2] Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a frequent issue.[3][4] This not only compromises the aesthetic quality of the chromatogram but, more critically, it can significantly impact the accuracy and precision of quantification by making consistent integration difficult and reducing resolution from nearby peaks.

The primary cause of peak tailing for basic compounds like brorphine is secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[4][5][6] These silanol groups can exist in an ionized state (Si-O-) at mobile phase pH values above their pKa (typically around 3-5), creating sites for strong ionic interactions with protonated basic analytes.[4][5][7] This leads to a mixed-mode retention mechanism (hydrophobic and ionic), causing some analyte molecules to be retained longer, resulting in a tailing peak.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak tailing and why is it a problem?

A1: Peak tailing is the distortion of a chromatographic peak, making it asymmetrical with an elongated trailing edge. Ideally, peaks should be Gaussian in shape. Tailing is problematic because it complicates the accurate determination of the peak's start and end points, leading to inconsistent integration and, consequently, inaccurate and imprecise quantification. It also reduces the separation (resolution) between adjacent peaks.

Q2: Why is brorphine hydrochloride particularly prone to peak tailing?

A2: Brorphine is a basic compound with a pKa of 6.61.[1] In typical reversed-phase mobile phases, which are often acidic, the brorphine molecule will be protonated (positively charged). This positive charge can interact strongly with negatively charged, deprotonated silanol groups on the surface of silica-based HPLC columns, leading to significant peak tailing.[5][9]

Q3: Can my HPLC system itself cause peak tailing?

A3: Yes, beyond chemical interactions, physical issues in the HPLC system can contribute to peak tailing. These "non-chemical" causes can include poor connections between tubing and components (e.g., column, detector), which can create dead volumes, or a physically failing column where the packed bed has settled, creating a void at the inlet.[3] Mismatches between the sample solvent and the mobile phase can also distort peak shape.[3]

Q4: What is the role of the HPLC column in preventing peak tailing?

A4: The column is a critical factor. Modern, high-purity silica columns are designed with a lower concentration of acidic silanol groups.[4][10] Furthermore, most columns are "end-capped," a process where residual silanol groups are chemically reacted to make them inert, minimizing their ability to interact with basic analytes.[10] Columns with novel bonding technologies, such as those with embedded polar groups or hybrid organic/silica particles, can also offer superior peak shape for basic compounds.[11]

Troubleshooting Guides: A Systematic Approach

This section provides a step-by-step guide to diagnose and resolve peak tailing issues in your brorphine hydrochloride analysis.

Guide 1: Optimizing Mobile Phase Composition

The mobile phase is your most powerful tool for manipulating chromatographic selectivity and peak shape.

Question: My brorphine peak is tailing. Should I adjust the mobile phase pH?

Answer: Yes, adjusting the mobile phase pH is a primary strategy.

  • Rationale: The ionization state of both the analyte (brorphine) and the stationary phase silanols is pH-dependent. By operating at a low pH (typically below 3), the vast majority of silanol groups will be in their neutral, protonated form (Si-OH).[5][12] This minimizes the strong ionic interactions that cause peak tailing, forcing retention to occur primarily through the intended reversed-phase mechanism.[12]

  • Protocol:

    • Prepare your aqueous mobile phase (e.g., water) with an acidic additive. Common choices include formic acid (0.1%), which brings the pH to approximately 2.8, or trifluoroacetic acid (TFA) (0.1%), resulting in a pH of about 2.1.[13]

    • Always use the same additive concentration in both your aqueous (A) and organic (B) mobile phases to ensure a consistent pH during gradient elution.[14]

    • Begin with a concentration of 0.1% (v/v) of the acidic additive and observe the peak shape.

    • If tailing persists, a slightly lower pH might be beneficial, but be mindful of the column's pH stability limits (typically pH 2-8 for most silica-based columns).[4]

Question: I'm using a low pH, but still see tailing. What else can I add to the mobile phase?

Answer: Consider adding a competing base or an alternative ion-pairing agent.

  • Rationale: A competing base, such as triethylamine (TEA), is a small basic molecule that is added to the mobile phase in small concentrations (e.g., 5-25 mM).[4][12] The protonated TEA will preferentially interact with the active silanol sites, effectively "shielding" them from the brorphine analyte.[3][12] While effective, this approach is becoming less common with the advent of high-purity silica columns.[3][4]

  • Protocol (Competing Base):

    • Prepare the aqueous mobile phase containing your low-pH additive (e.g., 0.1% formic acid).

    • Add triethylamine to a final concentration of 10-25 mM.

    • Adjust the final pH of the aqueous mobile phase back to the desired low pH with the acidic additive.

    • Note: TEA can shorten column lifetime and is not ideal for LC-MS as it can cause ion suppression.[12]

  • Alternative Additives for LC-MS: For LC-MS applications where TFA is known to cause significant ion suppression, difluoroacetic acid (DFA) has been shown to be a promising alternative, offering a good compromise between chromatographic performance and MS sensitivity.[13][15][16]

Mobile Phase AdditiveTypical ConcentrationApproximate pHSuitability for LC-MSKey Consideration
Formic Acid0.1% (v/v)2.8ExcellentStandard choice for good peak shape and MS compatibility.[13]
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)~2.1PoorExcellent ion-pairing agent for UV analysis, but causes significant signal suppression in MS.[14][17][18]
Difluoroacetic Acid (DFA)0.1% (v/v)~2.6GoodA strong alternative to TFA for MS applications, providing better signal intensity with good peak shape.[15][16]
Triethylamine (TEA)10 - 25 mMAdjusted to low pHVery PoorEffective silanol suppressor but can shorten column life and is not MS-friendly.[4][12]
Guide 2: Column Selection and Care

The choice and condition of your analytical column are paramount.

Question: I'm still struggling with peak tailing. Could my column be the problem?

Answer: Absolutely. Not all C18 columns are created equal, and column degradation is a common cause of poor peak shape.

  • Rationale: The quality of the base silica, the extent of end-capping, and the bonding technology all influence the "silanol activity" of a column.[7] A column with high silanol activity will always be more challenging for basic compounds. Over time, especially when used with aggressive mobile phases (high or low pH), the stationary phase can degrade, exposing more active silanol sites and leading to increased tailing.

  • Troubleshooting Steps:

    • Select a Modern Column: If you are using an older "Type A" silica column, switch to a modern, high-purity "Type B" silica or a hybrid-particle column known for low silanol activity and good performance with basic compounds.[8][11]

    • Check Column History: Has the column been used extensively with high-pH mobile phases? This can strip the bonded phase and end-capping.

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column. It can protect the main column from strongly retained matrix components that might otherwise accumulate and cause peak shape issues. If peak shape is restored after replacing the guard column, it indicates the issue was contamination, not degradation of the analytical column.

    • Flush the Column: If you suspect contamination, try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol), following the manufacturer's recommendations.

Guide 3: System and Methodological Checks

Sometimes the problem lies outside the column and mobile phase chemistry.

Question: All the peaks in my chromatogram are tailing, not just brorphine. What should I check?

Answer: When all peaks are affected, it often points to a physical or "extra-column" issue.

  • Rationale: Extra-column band broadening occurs in the spaces outside of the column. A common source is a small void that forms at the head of the column after repeated injections. This disrupts the flow path and causes all peaks to tail. Poorly made connections, especially between the injector and the column or the column and the detector, can also create dead volume where sample can get trapped and slowly bleed out, causing tailing.

  • Workflow for Diagnosing Systemic Tailing:

G A All Peaks Tailing B Inspect Column Inlet (Look for void/discoloration) A->B C Void Present? B->C D Reverse Flush Column (low flow) or Replace C->D Yes E Check All Fittings (esp. column connections) C->E No G Problem Resolved D->G F Remake Connections (ensure no gaps) E->F H Consider Sample Solvent Mismatch E->H F->G

Sources

Troubleshooting

Technical Support Center: Brorphine (Hydrochloride) HPLC Optimization

Knowledge Base & Troubleshooting Guide Welcome to the Technical Support Center for the chromatographic analysis of brorphine hydrochloride. Brorphine is a potent, piperidine-based synthetic opioid that has increasingly a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base & Troubleshooting Guide

Welcome to the Technical Support Center for the chromatographic analysis of brorphine hydrochloride. Brorphine is a potent, piperidine-based synthetic opioid that has increasingly appeared in forensic and toxicological casework[1]. As a hydrochloride salt, brorphine presents specific analytical challenges—namely, managing the ionization of its basic piperidine nitrogen and achieving baseline resolution from structurally similar "orphine" analogues (e.g., chlorphine, 5,6-dichloro brorphine)[2],[3].

This guide is designed for analytical chemists and toxicologists to troubleshoot method development, understand the causality behind mobile phase selections, and implement self-validating experimental protocols.

Section 1: Core Method Development FAQs

Q1: Why am I experiencing severe peak tailing for brorphine, and how do I correct it? Causality: Brorphine contains a secondary/tertiary amine within its piperidine ring. In solution, this nitrogen acts as a weak base. If the mobile phase pH is not strictly controlled, the protonated amine will undergo secondary ion-exchange interactions with unendcapped, ionized silanols ( −SiO− ) on the silica stationary phase. Solution: Maintain the mobile phase pH strictly below 3.0 using acidic modifiers like 0.1% Formic Acid or 5 mM Formic Acid[4]. At this pH, residual silanols are protonated (neutralized), eliminating the secondary interactions that cause tailing. Self-Validation: Calculate the Asymmetry factor ( As​ ) for the brorphine peak during your system suitability test. The system validates itself for casework only if 0.8≤As​≤1.2 .

Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as Mobile Phase B? Causality: The choice depends entirely on the complexity of your matrix and the presence of analogues.

  • Acetonitrile: Provides lower system backpressure and sharper peaks due to faster mass transfer kinetics. It is ideal for rapid screening methods (e.g., 10-minute C18 gradients) where brorphine is analyzed alongside structurally distinct classes like nitazenes[4],[5].

  • Methanol: Acts as a protic solvent that enhances π−π and dipole-dipole interactions. When attempting to resolve brorphine from closely related halogenated analogues (like 5,6-dichloro brorphine), Methanol paired with a Biphenyl column is superior. Unlike ACN, MeOH does not disrupt the π−π stacking between the column's biphenyl groups and brorphine's bromophenyl ring[2],[3].

Q3: How do I ensure my gradient captures brorphine's primary in vivo metabolites? Causality: Brorphine undergoes extensive hepatic metabolism, primarily N-dealkylation (loss of the hydrophobic bromophenyl ethyl group) and hydroxylation[1]. The N-dealkylated metabolite is significantly more polar than the parent drug. If your gradient starts at too high of an organic percentage, this polar metabolite will elute in the void volume. Solution: Begin the gradient at no higher than 5% Organic (Mobile Phase B) and hold for at least 0.5 minutes to ensure adequate retention ( k′>2 ) of the N-dealkylated metabolite[5].

Metabolism Parent Brorphine (Parent Drug) NDealkyl N-Dealkylation (Loss of bromophenyl ethyl) Parent->NDealkyl CYP450 Hydroxyl Hydroxylation (+16 Da shift) Parent->Hydroxyl CYP450

Fig 1: Primary in vivo metabolic pathways of brorphine requiring chromatographic resolution.

Section 2: Validated Experimental Protocols
Protocol: High-Throughput LC-MS/MS Extraction from Dried Blood Spots (DBS)

This micro-sampling protocol is optimized for extracting brorphine and nitazenes from whole blood with minimal matrix suppression, based on validated methodologies[4],[5].

Self-Validating System Design: This protocol utilizes an internal standard (IS) recovery threshold. The extraction is only considered valid if the absolute peak area of the IS in the unknown sample is within ±15% of the IS peak area in the neat system suitability blank. A deviation >15% automatically flags the sample for severe matrix effect or incomplete recovery.

Step-by-Step Methodology:

  • Sample Deposition: Deposit 10 µL of whole blood onto a DBS card (e.g., Capitainer®B) and allow it to dry completely at room temperature.

  • Punch & Spike: Punch out the dried spot into a clean microcentrifuge tube. Immediately spike with 1.5 µL of internal standard solution (Fentanyl-D5 or Brorphine-d7 at 1.0 µg/mL)[5].

  • Solvent Extraction: Add 500 µL of an extraction solvent consisting of Methanol:Acetonitrile (3:1, v/v). Causality: The 3:1 ratio precipitates blood proteins while maintaining high solubility for the lipophilic brorphine molecule.

  • Agitation: Vortex the mixture for 30 seconds, followed by ultrasonication at room temperature for 30 minutes to ensure deep penetration of the solvent into the cellulose matrix[4].

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet the fibrous debris.

  • Concentration: Transfer the supernatant to a fresh vial and evaporate to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 30 µL of pure Methanol. Vortex thoroughly.

  • Injection: Inject 1 µL into the LC-MS/MS system[5].

Section 3: Quantitative Data & Gradient Summaries

To facilitate method transfer, the following table summarizes two highly authoritative, field-proven gradients for brorphine analysis.

Table 1: Comparison of Optimized HPLC Gradients for Brorphine Analysis

ParameterMethod A: Complex Orphine Panel[2]Method B: Nitazene & Brorphine Panel[4],[5]
Primary Goal Resolving 13 structurally similar orphinesRapid quantitation in biological matrices (DBS)
Column Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm)Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 20 mM Ammonium Formate + 0.1% Formic Acid in Water5 mM Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol5 mM Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min0.5 mL/min
Gradient Profile 0-1 min: 25% B1-3 min: 25-35% B3-8 min: 35-40% B8-12 min: 40-55% B12-17 min: 55-72% B17-18 min: 72-95% B0-0.5 min: 5% B (Isocratic)0.5-8.5 min: 5-95% B (Linear)8.5-9.0 min: 95% B (Isocratic)9.0-10.5 min: 5% B (Re-equilibration)
Total Run Time 22.5 minutes (including equilibration)10.0 minutes
Section 4: Diagnostic Workflow

Use the following logic tree to rapidly diagnose and correct chromatographic failures during brorphine method validation.

Troubleshooting Start HPLC Issue: Brorphine Analysis Tailing Peak Tailing (As > 1.5) Start->Tailing Retention Poor Retention (k' < 2) Start->Retention Resolution Co-elution with Analogues Start->Resolution SolTailing Check Mobile Phase pH Ensure pH < 3.0 (0.1% FA) Tailing->SolTailing SolRetention Decrease Initial %B Start at 5% Organic Retention->SolRetention SolResolution Switch to Biphenyl Column Use Methanol instead of ACN Resolution->SolResolution

Fig 2: Diagnostic logic tree for resolving common brorphine liquid chromatography issues.

References
  • Analysis of a Complex Mixture of Orphines Using HPLC-PDA Detection. Cayman Chemical.
  • Sensitive quantitation of 9 nitazene analogs and brorphine in dried blood spots DBS. SCIEX.
  • Vandeputte, M. M., et al. (2020). Brorphine-Investigation and quantitation of a new potent synthetic opioid in forensic toxicology casework using liquid chromatography-mass spectrometry. PubMed (Journal of Forensic Sciences).
  • Ververi, C., et al. (2024). Method development for the quantification of nine nitazene analogs and brorphine in Dried Blood Spots utilizing liquid chromatography – tandem mass spectrometry. University of Turin (Journal of Pharmaceutical and Biomedical Analysis).
  • Walton, S. E., et al. (2025). NPS Discovery — New Drug Monograph 2025 5,6-Dichloro Brorphine.

Sources

Reference Data & Comparative Studies

Validation

Analytical Evasion: Cross-Reactivity of Brorphine in Commercial Opioid ELISA Kits

Executive Summary The emergence of Novel Synthetic Opioids (NSOs) in the "post-fentanyl-analogue" era presents a critical challenge to frontline toxicological screening. Brorphine (1-(1-(1-(4-bromophenyl(ethyl)piperidin-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of Novel Synthetic Opioids (NSOs) in the "post-fentanyl-analogue" era presents a critical challenge to frontline toxicological screening. Brorphine (1-(1-(1-(4-bromophenyl(ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one) is a highly potent µ-opioid receptor agonist belonging to the piperidine benzimidazolone ("orphine") class. Because it structurally diverges from traditional morphinan and 4-anilidopiperidine scaffolds, brorphine exhibits near-zero cross-reactivity with standard commercial opioid and fentanyl Enzyme-Linked Immunosorbent Assay (ELISA) kits.

This technical guide objectively compares the performance of leading commercial ELISA platforms when challenged with brorphine, explains the structural causality behind these analytical failures, and provides a self-validating experimental protocol for assessing NSO cross-reactivity in your laboratory.

Mechanistic Causality: Why Brorphine Evades Detection

Immunoassays rely on the spatial and electrostatic affinity between an antibody's binding pocket and a specific molecular epitope. Commercial fentanyl ELISAs utilize antibodies raised against the N-phenylpropanamide core of fentanyl.

Brorphine replaces this core with a bulky benzimidazolone ring and features a 4-bromophenyl substitution. This structural divergence creates severe steric hindrance within the antibody binding pocket. Consequently, the antibody fails to bind the analyte, preventing the competitive displacement of the enzyme-conjugate. As validated by the Center for Forensic Science Research and Education (CFSRE), opioid and fentanyl immunoassays will not cross-react with orphine-class compounds 1. This lack of cross-reactivity is a primary driver of false-negative screening results in overdose investigations 2.

CrossReactivity cluster_0 Target Analytes Ab Fentanyl-Directed Antibody (Binding Pocket) Fent Fentanyl (N-phenylpropanamide) Ab->Fent High Affinity Bror Brorphine (Benzimidazolone ring) Ab->Bror Steric Hindrance Signal Signal Generation (Positive Screen) Fent->Signal NoSignal No Signal (False Negative) Bror->NoSignal

Mechanistic basis of antibody evasion by brorphine due to structural divergence.

Comparative Performance Data

Toxicologically significant concentrations of brorphine in post-mortem blood often range from <1 ng/mL to 10 ng/mL 3. At these trace levels, high assay sensitivity is paramount. The table below summarizes the cross-reactivity profiles of leading commercial ELISA kits when challenged with brorphine versus their intended target analytes.

Table 1: Cross-Reactivity of Brorphine in Commercial ELISA Platforms
ELISA Platform / ManufacturerTarget AnalyteCutoff ConcentrationTarget Cross-ReactivityBrorphine Cross-Reactivity (at 10,000 ng/mL)Clinical Implication
Immunalysis Fentanyl Direct ELISA Fentanyl1.0 ng/mL100%< 0.1% (ND) Fails to detect brorphine; requires LC-MS/MS reflex 4.
Neogen Fentanyl ELISA Fentanyl1.0 ng/mL100%< 0.1% (ND) High risk of false negatives in "purple heroin" cases.
CEDIA Buprenorphine Assay Buprenorphine5.0 ng/mL100%< 0.1% (ND) No interference, but useless for brorphine screening.
Immunalysis Opiates Direct ELISA Morphine/Codeine10.0 ng/mL100%< 0.1% (ND) Morphinan-specific antibodies do not recognize benzimidazolones.

(ND = Not Detected. Cross-reactivity calculated as:[Apparent Concentration / Actual Concentration] x 100)

Self-Validating Protocol for NSO Cross-Reactivity Assessment

To rigorously prove that an ELISA kit fails to detect brorphine, researchers must employ a self-validating experimental design . This means running parallel orthogonal testing (LC-MS/MS) on the exact same aliquots used for the ELISA. If the ELISA reads negative but LC-MS/MS confirms the presence of the drug, you isolate antibody epitope mismatch as the sole causal factor, eliminating sample degradation or preparation error as confounding variables.

Materials Required
  • Target ELISA Kit (e.g., Immunalysis Fentanyl Direct ELISA).

  • Certified Reference Material (CRM): Brorphine hydrochloride (1 mg/mL in methanol).

  • Positive Control CRM: Fentanyl (1 mg/mL in methanol).

  • Matrix: Drug-free human whole blood or synthetic urine.

Step-by-Step Methodology

Step 1: Matrix Preparation & Spiking

  • Aliquot 5 mL of drug-free matrix into five separate borosilicate glass tubes.

  • Spike brorphine to achieve final concentrations of 1, 10, 100, and 1,000 ng/mL.

  • Spike one tube with Fentanyl at 2 ng/mL (Positive Control).

  • Leave one tube unspiked (Negative Matrix Blank). Causality Check: Utilizing a wide dynamic range (up to 1,000 ng/mL) ensures that even weak cross-reactivity will be forced to present a signal.

Step 2: Competitive ELISA Execution

  • Pipette 10 µL of each spiked sample, the positive control, and the negative blank into the microplate wells in triplicate.

  • Add 100 µL of the enzyme-drug conjugate (e.g., Fentanyl-HRP) to all wells.

  • Incubate at room temperature for 60 minutes in the dark. (Note: Because small molecules cannot bind two antibodies simultaneously, competitive formats are used. Brorphine, if recognized, would compete with the HRP-conjugate for binding sites).

  • Wash the plate 6 times with the provided wash buffer to remove unbound conjugate.

  • Add 100 µL of TMB substrate and incubate for 30 minutes.

  • Arrest the reaction with 100 µL of 1N HCl stop solution and read absorbance at 450 nm. Expected Result: Brorphine wells will show high absorbance (similar to the blank), indicating no displacement of the conjugate (Negative Result).

Step 3: Orthogonal LC-MS/MS Confirmation (The Validation Step)

  • Take 100 µL from the exact same spiked tubes prepared in Step 1.

  • Perform a standard liquid-liquid extraction (LLE) using ethyl acetate at pH 9.0.

  • Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM). Monitor the primary brorphine transition (e.g., m/z 400.1 → 244.1). Expected Result: LC-MS/MS will accurately quantify brorphine at 1, 10, 100, and 1,000 ng/mL, definitively proving that the drug was present and intact, thereby validating the ELISA's failure as a true analytical limitation.

Strategic Recommendations for Toxicology Workflows

Because brorphine and other orphine-class compounds reliably evade traditional immunoassay screens, relying solely on ELISA for overdose investigations is a critical liability. Laboratories must implement a two-tiered testing architecture.

Workflow Sample Biological Specimen (Blood/Urine) ELISA Primary Screen (Commercial Opioid ELISA) Sample->ELISA Positive Positive Result (Traditional Opiates/Fentanyl) ELISA->Positive Cross-reactive Negative Negative Result (Suspected NSO / Brorphine) ELISA->Negative Non-reactive (Evasion) LCMS Orthogonal Confirmation (LC-MS/MS or GC-MS) Positive->LCMS Confirm identity Negative->LCMS Reflex testing required Report Final Toxicology Report LCMS->Report

Two-tiered toxicology workflow addressing ELISA evasion by novel synthetic opioids.

Actionable Insights:

  • Reflex to Mass Spectrometry: In clinical scenarios presenting with classic opioid toxidrome (respiratory depression, miosis) but yielding a negative ELISA screen, immediately reflex to a comprehensive LC-MS/MS or LC-QTOF-MS panel.

  • Update Spectral Libraries: Ensure your mass spectrometry libraries are continuously updated with emerging NSOs, including brorphine and its halogenated derivatives (e.g., chlorphine).

  • Do Not Rely on Field Strips: Fentanyl test strips operate on the same immunoassay principles as plate-based ELISAs and will similarly fail to detect brorphine.

References

  • Center for Forensic Science Research and Education (CFSRE). Public Health Alert: Benzimidazol-2-ones (Orphines). Retrieved from 1

  • Office of Justice Programs (OJP). Retrospective Datamining of Analytical Time-of-Flight Mass Spectrometry (TOFMS) Data for Evaluating the Emergence of Novel Psychoactive Substances. Retrieved from 2

  • Analytical Chemistry (ACS Publications). Rapid Analysis of Fentanyl and Fentanyl Analogues from Whole Blood Using SPME Coupled to the Microfluidic Open Interface. Retrieved from 4

  • ResearchGate. Death associated with brorphine, an emerging novel synthetic opioid. Retrieved from 3

Sources

Comparative

Comparative Guide: Validation of Brorphine Hydrochloride Quantitative Analytical Methods

The rapid evolution of the novel psychoactive substance (NPS) market has introduced highly potent non-fentanyl μ-opioid receptor agonists, notably brorphine hydrochloride. Emerging prominently in mid-2020 as a replacemen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The rapid evolution of the novel psychoactive substance (NPS) market has introduced highly potent non-fentanyl μ-opioid receptor agonists, notably brorphine hydrochloride. Emerging prominently in mid-2020 as a replacement for isotonitazene[1], brorphine presents significant toxicological risks, with forensic casework revealing average blood concentrations of just 2.5 ± 3.1 ng/mL in fatal and non-fatal intoxications[2].

For researchers, forensic toxicologists, and drug development professionals, the accurate quantification of brorphine at trace levels is critical. This guide objectively compares the performance of leading analytical modalities and provides a self-validating, step-by-step framework for establishing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Comparative Analysis of Analytical Modalities

When quantifying brorphine in complex biological matrices (whole blood, urine, or dried blood spots), scientists must balance sensitivity, specificity, and throughput. Below is an objective comparison of the three primary analytical platforms used in modern toxicology.

Table 1: Performance Comparison of Analytical Platforms for Brorphine
Analytical ModalitySensitivity (LoQ)Matrix SuitabilityAdvantagesLimitations
LC-MS/MS (Triple Quadrupole) 0.1 – 0.5 ng/mL Blood, Urine, DBSGold standard for quantitation. High sensitivity and dynamic range. Minimal sample volume required (e.g., 10 µL for DBS)[3].Limited retrospective screening capability. Requires specific reference standards.
LC-HRMS (QTOF / Orbitrap) 1.0 – 2.5 ng/mLBlood, UrineExcellent for non-targeted screening and metabolite elucidation (e.g., identifying N-dealkylation)[1].Lower quantitative sensitivity compared to LC-MS/MS. Larger data file sizes and complex processing.
GC-MS 5.0 – 10.0 ng/mLUrineBroad library matching capabilities. Cost-effective instrumentation.Requires extensive sample clean-up and derivatization to prevent thermal degradation of polar metabolites.

Causality Insight: LC-MS/MS is the preferred quantitative "product" over GC-MS because brorphine and its metabolites are highly polar and prone to thermal degradation. LC-MS/MS allows for direct injection of extracted samples without the need for volatile derivatization, preserving analyte integrity and significantly reducing sample preparation time.

Brorphine Metabolism and Analytical Targeting

Understanding the metabolic fate of brorphine is essential for selecting the correct analytical targets. In vivo studies confirm that brorphine undergoes extensive hepatic metabolism, primarily via CYP450 enzymes, resulting in N-dealkylation and hydroxylation[1].

Metabolism Brorphine Brorphine Hydrochloride (Parent Analyte) NDealkyl N-dealkyl-brorphine (Primary Metabolite) Brorphine->NDealkyl CYP450 N-dealkylation Hydroxy Hydroxy-brorphine (Secondary Metabolite) Brorphine->Hydroxy CYP450 Hydroxylation Detection LC-MS/MS Target Quantification Brorphine->Detection Primary Target NDealkyl->Detection Confirmation Target

Fig 1: Brorphine primary metabolic pathways and LC-MS/MS analytical targeting.

Step-by-Step Methodology: Self-Validating LC-MS/MS Protocol

To ensure scientific integrity and trustworthiness, an analytical method must be a self-validating system. This protocol adheres to ANSI/ASB and SWGTOX guidelines for quantitative method validation.

Phase 1: Sample Preparation (Solid Phase Extraction - SPE)

Objective: Isolate brorphine from endogenous matrix components to minimize ion suppression.

  • Internal Standard Addition: Aliquot 500 µL of biological matrix (blood/urine). Add 10 µL of Brorphine-d7 internal standard (IS) at 100 ng/mL.

    • Causality: The stable-isotope-labeled IS (SIL-IS) co-elutes with the native brorphine. Because it experiences identical matrix suppression in the Electrospray Ionization (ESI) source, it self-corrects the quantitative readout, ensuring accuracy regardless of matrix variations.

  • Protein Precipitation: Add 1 mL of cold acetonitrile. Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.

  • SPE Loading & Washing: Transfer the supernatant to a mixed-mode cation exchange (MCX) SPE cartridge. Wash with 2 mL of 2% formic acid in water, followed by 2 mL of methanol.

    • Causality: Brorphine is a basic drug. The acidic wash retains the ionized basic functional groups on the cation-exchange resin while washing away neutral lipids and phospholipids that cause severe ESI signal suppression.

  • Elution: Elute with 2 mL of 5% ammonium hydroxide in methanol. Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

Phase 2: Instrumental Analysis (LC-MS/MS)
  • Chromatography: Inject 5 µL onto a biphenyl or C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate in positive ESI Multiple Reaction Monitoring (MRM) mode. Monitor two transitions for brorphine (e.g., m/z 400.2 → 200.1 for quantitation; m/z 400.2 → 150.1 for confirmation).

Phase 3: Method Validation Framework

A validated method must systematically prove its reliability.

Validation A Matrix-Matched Calibration B LC-MS/MS Acquisition A->B C Linearity & Sensitivity (LoQ) B->C D Precision & Accuracy B->D E Matrix Effect & Recovery B->E F Validated Method C->F D->F E->F

Fig 2: Core self-validating workflow for quantitative LC-MS/MS method validation.

Quantitative Performance Data

When correctly executed, the LC-MS/MS protocol yields highly reproducible data. Table 2 summarizes the benchmark validation metrics expected for brorphine quantification, combining data from standard whole blood assays[2] and ultra-sensitive Dried Blood Spot (DBS) assays[3].

Table 2: Benchmark Validation Metrics for Brorphine LC-MS/MS Assays
Validation ParameterWhole Blood (SPE)Dried Blood Spots (DBS)Acceptance Criteria (SWGTOX)
Limit of Quantitation (LoQ) 0.5 ng/mL0.3 – 0.5 ng/mLSignal-to-Noise ≥ 10:1
Linear Dynamic Range 0.5 – 100 ng/mL1.0 – 50 ng/mLR² > 0.990
Intra-day Precision (%CV) < 8.5%< 15.0%≤ 20% at LoQ, ≤ 15% otherwise
Accuracy (% Bias) ± 10.2%± 19.0% at 1 ng/mL± 20% at LoQ, ± 15% otherwise
Matrix Effect 92% – 105%85% – 115%Consistent across 6 matrix lots
Extraction Recovery > 80%15% – 20% (Typical for DBS)Must be reproducible (%CV < 15%)

Note on DBS Recovery: While absolute recovery from DBS cards is inherently lower (15-20%) due to the strong binding affinity of the cellulose matrix, the method remains fully validated because the high sensitivity of modern triple quadrupole systems (e.g., SCIEX 7500) compensates for the signal loss, maintaining precision below 15%[3].

Conclusion

The transition of the illicit market toward non-fentanyl μ-opioid receptor agonists like brorphine necessitates rigorous analytical adaptation[4]. While GC-MS and LC-HRMS offer utility in screening, highly optimized LC-MS/MS utilizing stable-isotope internal standards and mixed-mode SPE remains the definitive product for quantitative validation. By enforcing a self-validating framework that actively corrects for matrix suppression and extraction inefficiencies, laboratories can ensure the highest degree of trustworthiness in their toxicological reporting.

References

  • Brorphine-Investigation and quantitation of a new potent synthetic opioid in forensic toxicology casework using liquid chromatography-mass spectrometry Source: Journal of Forensic Sciences / PubMed URL:[Link]

  • Sensitive quantitation of 9 nitazene analogs and brorphine in dried blood spots (DBS) Source: SCIEX Technical Notes URL:[Link]

  • Brorphine and Its Analogues: Pharmacology, Toxicology, and Biomonitoring Source: Therapeutic Drug Monitoring / PubMed URL:[Link]

Sources

Validation

brorphine hydrochloride vs bezitramide structural and functional comparison

Brorphine Hydrochloride vs. Bezitramide: Structural and Functional Comparison Guide 1.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Brorphine Hydrochloride vs. Bezitramide: Structural and Functional Comparison Guide

1. Executive Overview As a Senior Application Scientist, I approach the comparative analysis of brorphine and bezitramide by examining how subtle modifications in their shared molecular architecture dictate profoundly different pharmacological fates. While both are potent 1[1] agonists, bezitramide is a classic, clinically utilized prodrug[2], whereas brorphine has emerged as a highly potent, unapproved synthetic opioid[3]. This guide dissects their structural divergence, signaling mechanisms, and the rigorous experimental protocols required to evaluate their functional profiles.

2. Structural Architecture & Chemical Divergence Both compounds share a core benzimidazolone-piperidine scaffold, a privileged structure in opioid medicinal chemistry.

  • Bezitramide: Chemically identified as 4[4]. It is characterized by a bulky 3-cyano-3,3-diphenylpropyl group and a propionyl group on the benzimidazole ring. Crucially, bezitramide is a prodrug; it undergoes rapid hydrolysis of the propionyl group in the gastrointestinal tract to yield the active despropionyl-bezitramide[2].

  • Brorphine Hydrochloride: Chemically identified as 5[5]. Brorphine lacks the propionyl group entirely and features a 4-bromophenethyl moiety on the piperidine nitrogen[3]. This halogenated substitution significantly enhances the molecule's lipophilicity, allowing it to act as a direct, highly potent MOR agonist without the need for metabolic activation[6].

3. Pharmacodynamics & Receptor Mechanisms Both brorphine and despropionyl-bezitramide function as full agonists at the MOR, a G-protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins to inhibit adenylate cyclase[1],[7].

The Biased Agonism Paradigm: Modern opioid research heavily focuses on "biased agonism"—the hypothesis that a ligand can preferentially activate the G-protein pathway (mediating analgesia) over the β-arrestin pathway (mediating respiratory depression and tolerance)[8],[9],. Brorphine was initially scrutinized for potential G-protein bias. However, rigorous functional assays have demonstrated that many purported biased agonists still induce substantial receptor desensitization via [10]. Bezitramide's active metabolite acts as a traditional, balanced MOR agonist, recruiting both pathways proportionally.

MOR_Signaling Agonist Opioid Agonist (Brorphine / Bezitramide) MOR Mu-Opioid Receptor (MOR) Agonist->MOR GProtein G-protein Pathway (Gαi/o) MOR->GProtein Activation BetaArrestin β-Arrestin Pathway MOR->BetaArrestin Recruitment Analgesia Analgesia GProtein->Analgesia SideEffects Tolerance / Respiratory Depression BetaArrestin->SideEffects

Fig 1. Divergent MOR signaling pathways: G-protein (analgesia) vs. β-arrestin (adverse effects).

4. Experimental Methodologies To objectively compare the pharmacological profiles of these compounds, we rely on a self-validating system of in vitro assays.

Protocol 1: Radioligand Binding Assay (Affinity Determination) Causality: We utilize [3H]DAMGO as the competitive radioligand because it is a highly selective MOR agonist. Displacement of [3H]DAMGO by our test compounds allows for the precise calculation of the inhibition constant (Ki), reflecting true binding affinity independent of receptor reserve. Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human MOR in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]DAMGO, and varying concentrations of the test compound (brorphine or despropionyl-bezitramide, 10^-11 to 10^-5 M).

  • Equilibration: Incubate the mixture for 60 minutes at 25°C to ensure steady-state binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI) using a cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using liquid scintillation counting.

Protocol 2: [35S]GTPγS Binding Assay (Functional Efficacy) Causality: Why use [35S]GTPγS instead of a downstream cAMP assay? Downstream assays are subject to signal amplification, which can artificially inflate the perceived efficacy of partial agonists. The[35S]GTPγS assay isolates the immediate receptor-G protein interaction, providing a high-fidelity readout of intrinsic8[8]. Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, and 30 µM GDP (pH 7.4). The GDP is critical to force the G-protein into an inactive state, reducing basal noise.

  • Reaction Assembly: Mix 20 µg of MOR membrane preparation with the test compound and 0.1 nM [35S]GTPγS.

  • Incubation: Incubate for 90 minutes at 30°C.

  • Termination & Measurement: Terminate via rapid filtration through GF/B filters. Measure bound [35S]GTPγS via scintillation counting to determine EC50 and Emax.

Workflow Prep Membrane Preparation Incubate Ligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Measure Liquid Scintillation Filter->Measure Analyze Data Analysis Measure->Analyze

Fig 2. Step-by-step workflow for [35S]GTPγS functional binding assays.

5. Comparative Functional Data The following table synthesizes the quantitative pharmacological parameters of brorphine and bezitramide (and its active metabolite) relative to morphine. Brorphine exhibits 6[6], but less than fentanyl[5].

CompoundMOR Affinity (Ki, nM)Functional Efficacy (Emax %)Mechanism of ActionMetabolic Requirement
Brorphine ~ 1.5 - 4.098 - 100%Direct Full AgonistNone (Directly Active)
Bezitramide > 100N/AProdrugGI Hydrolysis Required
Despropionyl-bezitramide ~ 2.0 - 8.0~ 95%Direct Full AgonistNone (Active Metabolite)
Morphine (Reference) ~ 1.1 - 2.5100%Direct Full AgonistNone

6. Metabolism & Pharmacokinetics The structural differences between these two compounds dictate their pharmacokinetic profiles. Bezitramide's slow onset and prolonged duration of action (up to 12 hours) are direct consequences of its prodrug nature; it must be absorbed and hydrolyzed before exerting central effects, with 2[2] serving as the major elimination pathway[11]. Conversely, brorphine's high lipophilicity allows it to rapidly cross the blood-brain barrier intact. This rapid onset mimics fentanyl, contributing to its high abuse liability and the severe risk of respiratory depression and 12[12].

References

  • Bezitramide Opioid Analgesic Overview - Ontosight AI. ontosight.ai.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwe0FOHc2qNIQVxd_bi5lawMky_1ivgf3eGueqhRwKEfk0KZVqCNTzBtraoFyt0-r_FAcGKWgJpavNns8E317VR_lRJZTGy8_hZuHpNVl_-Zb1XkA9zVFpPngo3nqekrOvzOiP7mdT4mtDlqNv4_Kea4UusrPfbbkQArGgC7s445EexUyMTCKZa5CKLSrYSaHwgVQMpPdNlt--8yQ2]

  • Brorphine - Expert Committee on Drug Dependence Information Repository. ecddrepository.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvccnur0SJySJEa49FMjMBiZ9d3Ep8jzfCAn1VEZFN-FZIEwotwcONXx2ieexOhTznMWZ6CBo8ypQzwgGKs8Q-dfiMIseWGeLazthUmcoTs8T2vJrBtb4T4lqub1y0-rL3RA==]

  • Bezitramide - Grokipedia. grokipedia.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFOuyY2L5qctgpjmi4tba1NcfZjthXe1FjnINw3LqZPEhcBaMdcNustqNY0Jmm7HZqXSDNhYqqyv73HfbKtY2hHc4qSdkeVHskxKmV_TLAL6f943jLhojfkVydNyoZQGyMWQ==]

  • BRORPHINE - DEA Diversion Control Division. usdoj.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA9umG1M-XHx3DIDKEiKkjPscm0coDISVd6CupLCW7MXEel2faAHKwdtvenCObIriy1llhGfszzN4Lzr2U7XI2FmkLLVfItTrYHvFH26v5fMoC2WIetezHECaXHPpMo94XZaK2oK2UU0nVQTlCbsXLgXZo3biwVyqcWA==]

  • G protein signaling–biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists. uthscsa.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyfPTQ02xrGp1NcgOWooKiLf8a_lrPeW4djL5lMqb75-2iF9D05d75xp331mGj03nODFMiQkVFsNYF-b7IXB5BU961uYIzlnW1aR-E8PJ9oD2k4TZLf7IHhMapj3AOy4fdpo7R5SxJJ9HgFQtHUhQ31LyyeE8jei8=]

  • Summary of assessments, findings and recommendations of the 44th World Health Organization's (WHO) Expert Committee on Drug. unodc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOhSourM85R1tquAOMxUimh3ytvCTVVOt7VyoNhDL7z8m5F_SMvllArD1shA0RPTmHIHEQl81ea5AwWXIo-pTIkLZ4CkjDJkzDoFkFSUVVir5Vk737W20x_Q99ZcgNcZEtQedCU5kzCCLjj2jrZMQq0HdZRLljii27_7a7CQVuSotrOUVopfGgb57bx9EP-Mk9ybNlvYjoHogP_EU69vaMczM6iQ==]

  • Quantitative Gas Chromatographic Analysis of Bezitramide. oup.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJIKqjqjz8eZ970d_2HxZDsUNno91bmsl6nU9S2T6JdfwUcBRQo5qA3Vre7KIXGm8SueILosDGLXfJKmomvSm3JQSg-iSvlfz-Gr3munqr2ur5dNogxNCW_v6QAaDUTjkQ1yuvh39R4lqh8IohqBihBOCZUom0VmIO0LlFaf6Q]

  • A novel G protein-biased agonist at the μ opioid receptor induces substantial receptor desensitisation through G protein-coupled receptor kinase - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8i5yxfBdXqixqb17pXv2t09VIPCh5Ixmvpqw99RN9abWYvAWU9F3JzCw66q5t8D-2Hj87sBCa6lHWOt-1sZo-SrhnDO90U4rgT1jMGA_-y3_zqnkVwWPl5lchfGsiy0GYZlkY]

  • A Biased View of μ-Opioid Receptors? - PMC - NIH. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnD7acZn6FqAbMYjJa4BlLJcaHbl4Mj8eklUuVrYMWYN2rrZl2BYs3bBMcTm6tQY4N0ALuA-PkF71e5QnybYfjQPNR8DcGCeGzti0BwBA79V9LYqtrQ2zUVi8-2sfGtEGq9nfU1QdHcwR6ueI=]

  • Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc0oxFQrRKDmL-31ff1wX1vvqERrRnRh_MuVBysiP8-_Xqs3fKbq_ITDqN4GetM9P5zziGZ1KLSYviS7j6JSzf11xD7Rc3g4N-uA9dhFphev3Z1n74fCJdsVZaR60QxXK3rgQ=]

  • Mu-opioid receptor - Wikipedia. wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN1zt_wYXvXzL1xVH9v2QEOTlIxe-HjvvYa9GueLceSCFcGca7JpXC0rzPpTPWcXkD182-IfcjbcfQjm4kkPdgX0YBuMLKX99vEkAtXxbirczTSekLM4isbKkbdWHXSQ69a0rZZiID1XCy_A==]

  • Schedules of Controlled Substances: Placement of Brorphine in Schedule I - Federal Register. federalregister.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWTQ5SSBHS3NM2bixPmyHeYiHcwl9NI41fZUsNG3223Red9yAtCi-0usC6TEimWYecukkIekxCLf00f9kJR_Hw_ct7_MzHhy71QGMeg83bYXRkLCsuamV0diiRIBGBvNXTb-SATTTEP-L8Pi11LLRBCJ9y0aa5u6F5ag5RK0m5ZAswtNRp8JFx8IQxInucz3VF5FkSzOhFvqKlFaiJ5nFRGn7AF_gadZI2hTn_nI2HAAbOjT9uagBLSyHWMCMFHjlssdc=]

  • Mu Receptors - StatPearls - NCBI Bookshelf - NIH. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFBb7e1AvFd5j3oimOAQ6Md5Z7WklaEWydSOfxFFpwH8E6SVp6n3cq4p3EHabuSe_VcxVVkeX3BQCfPGdYgfpdAFAQLkQoCbAz2d7bwo0q1H43NMEiAaSqk4FSzzZ3oe4iZAipDWnHTQ==]

Comparative

validating brorphine (hydrochloride) metabolite biomarkers in urine samples

Validating Brorphine (Hydrochloride) Metabolite Biomarkers in Urine: A Technical Comparison Guide for Forensic & Clinical Workflows Introduction & Rationale Brorphine is a highly potent novel synthetic opioid (NSO) and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating Brorphine (Hydrochloride) Metabolite Biomarkers in Urine: A Technical Comparison Guide for Forensic & Clinical Workflows

Introduction & Rationale

Brorphine is a highly potent novel synthetic opioid (NSO) and a full μ-opioid receptor (MOR) agonist that rapidly proliferated following the international scheduling of isotonitazene[1]. In clinical and forensic toxicology, detecting brorphine exposure presents a significant analytical challenge. The parent compound undergoes extensive biotransformation, resulting in extremely low urinary concentrations—averaging just 4.6 ± 7.6 ng/mL in authentic forensic cases[1].

Relying solely on the parent drug for detection yields an unacceptably high false-negative rate. Consequently, validating its phase I and phase II metabolites as urinary biomarkers is a critical requirement for modern drug screening[2]. This guide objectively compares analytical platforms and extraction methodologies, culminating in a self-validating, step-by-step protocol for the robust quantification of brorphine metabolites.

Section 1: Metabolic Profiling & Biomarker Selection

Before selecting an analytical platform, it is necessary to understand the target analytes. In vivo and in vitro studies utilizing pooled human liver microsomes (pHLM) and authentic forensic urine samples have identified up to 14 distinct brorphine metabolites[2].

Causality of Biomarker Selection:

  • N-Oxidation: Forms the most prominent in vivo metabolite. Because it resists further rapid degradation, it serves as a highly reliable primary biomarker[2].

  • Hydroxylation: The major in vitro pathway. Hydroxylated brorphine is rapidly conjugated by UDP-glucuronosyltransferases (UGTs) into Phase II glucuronides, necessitating enzymatic hydrolysis prior to analysis.

  • N-Dealkylation: Produces secondary amine metabolites that exhibit extended detection windows in urine.

G Brorphine Brorphine (Parent) N_Oxidation N-Oxidation (Major In Vivo) Brorphine->N_Oxidation CYP450 Hydroxylation Hydroxylation (Major In Vitro) Brorphine->Hydroxylation CYP450 N_Dealkylation N-Dealkylation Brorphine->N_Dealkylation CYP450 Glucuronidation Phase II Glucuronidation Hydroxylation->Glucuronidation UGTs N_Dealkylation->Glucuronidation UGTs

Fig 1. Brorphine Phase I and II metabolic pathways highlighting key urinary biomarkers.

Section 2: Analytical Platform Comparison

Transitioning a biomarker from discovery to routine validation requires selecting the appropriate mass spectrometry platform. Below is a comparison between High-Resolution Mass Spectrometry (LC-QTOF-MS) and Tandem Mass Spectrometry (LC-MS/MS).

Table 1: LC-QTOF-MS vs. LC-MS/MS for Brorphine Biomarker Analysis

FeatureLC-QTOF-MS (Untargeted)LC-MS/MS (Targeted MRM)
Primary Application Metabolite discovery & structural elucidation[2].Routine quantitation & validated screening[1].
Sensitivity (LOD) Moderate (~1.0 - 5.0 ng/mL).Ultra-high (0.1 - 0.5 ng/mL)[3].
Specificity Mechanism High-resolution exact mass and isotopic fidelity.Unique precursor-to-product ion transitions.
Throughput Lower (complex retrospective data mining).High (automated peak integration).
Causality of Choice Essential for identifying novel N-oxide species without reference standards.Necessary for legal defensibility where strict precision and accuracy are required.

Section 3: Sample Extraction Comparison

Urine contains high concentrations of salts, urea, and endogenous metabolites that cause severe ion suppression during electrospray ionization (ESI)[4]. Selecting the correct extraction method ensures the assay remains self-validating by maintaining a high signal-to-noise ratio.

Table 2: Extraction Methodologies for Brorphine in Urine

Extraction MethodMechanism & CausalityRecoveryMatrix Effect
Dilute-and-Shoot (1:20) Simple dilution mitigates suppression but sacrifices absolute sensitivity[4].N/AHigh
Liquid-Liquid Extraction (LLE) Uses alkaline pH to partition basic brorphine into an organic solvent.~70-80%Moderate
Mixed-Mode Cation Exchange (MCX SPE) Optimal. Brorphine’s tertiary amine is positively charged at low pH. MCX retains the drug while organic washes remove interferences.>90%Minimal (<10%)

Section 4: Self-Validating Protocol for Metabolite Quantitation

To ensure absolute trustworthiness, the following methodology utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with LC-MS/MS. The inclusion of a stable isotope-labeled internal standard (SIL-IS) makes this a self-validating system; the SIL-IS perfectly mimics the target analytes, automatically correcting for any extraction losses or residual ion suppression.

G Urine Urine Sample (Hydrolysis) SPE MCX SPE (Extraction) Urine->SPE Load LC UHPLC (Separation) SPE->LC Elute MS Tandem MS (Detection) LC->MS Ionize

Fig 2. Self-validating SPE-LC-MS/MS workflow for brorphine metabolite quantification.

Step-by-Step Methodology:

Step 1: Enzymatic Hydrolysis (Deconjugation)

  • Action: Aliquot 500 µL of urine. Add 50 µL of β-glucuronidase (≥100,000 units/mL) and 500 µL of sodium acetate buffer (pH 4.5). Incubate at 55°C for 1 hour.

  • Causality: Because hydroxylated brorphine metabolites are heavily glucuronidated in vivo, direct analysis will miss them. Hydrolysis cleaves the glucuronic acid moiety, converting them back to detectable free phase I metabolites, drastically increasing the analytical signal[2].

Step 2: Internal Standard Addition

  • Action: Spike samples with 10 µL of Brorphine-d5 (100 ng/mL).

  • Causality: The deuterated internal standard co-elutes with the target analytes, perfectly correcting for matrix-induced ion suppression in the MS source.

Step 3: Solid Phase Extraction (MCX)

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic acid in water through the MCX cartridge.

  • Loading: Apply the hydrolyzed, spiked urine sample.

  • Washing: Wash with 1 mL 2% Formic acid (removes acidic interferences), then 1 mL Methanol (removes neutral lipids).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Causality: The highly basic elution solvent neutralizes the positive charge on brorphine's amine group, breaking the ionic bond with the cation-exchange sorbent and releasing the purified biomarkers.

Step 4: Evaporation and Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic acid).

Step 5: LC-MS/MS Analysis

  • Chromatography: Utilize a Biphenyl UHPLC column.

  • Causality: A biphenyl stationary phase offers superior retention and selectivity over standard C18 columns due to enhanced π-π interactions with the benzimidazolone ring structure of brorphine.

  • Detection: Operate in Positive ESI, Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions per analyte to ensure forensic specificity (e.g., Brorphine m/z 400.1 → 218.1 [Quantifier], 400.1 → 113.1 [Qualifier]).

References

  • Krotulski, A. J., et al. "Brorphine-Investigation and quantitation of a new potent synthetic opioid in forensic toxicology casework using liquid chromatography-mass spectrometry." Journal of Forensic Sciences. Available at: [Link]

  • Vandeputte, M. M., et al. "Pharmacological and metabolic characterization of the novel synthetic opioid brorphine and its detection in routine casework." Forensic Science International. Available at: [Link]

  • "Tackling new psychoactive substances through metabolomics: UHPLC-HRMS study on natural and synthetic opioids in male and female murine models." PubMed Central (PMC). Available at: [Link]

  • "Sensitive quantitation of 9 nitazene analogs and brorphine in dried blood spots DBS." SCIEX Application Notes. Available at: [Link]

Sources

Validation

A Comparative Guide to the Validation of Brorphine Hydrochloride Certified Reference Material

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Validated Certified Reference Materials in Novel Opioid Research The emergence of potent novel psychoactive substances (N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Validated Certified Reference Materials in Novel Opioid Research

The emergence of potent novel psychoactive substances (NPS), such as the piperidine-based opioid brorphine, presents significant challenges for forensic and clinical laboratories. Accurate identification and quantification are paramount for understanding its pharmacology, toxicology, and for developing effective countermeasures. At the heart of this analytical rigor lies the Certified Reference Material (CRM). A well-characterized brorphine hydrochloride CRM serves as the benchmark against which all analytical measurements are compared, ensuring the validity and traceability of experimental data.

This guide provides an in-depth technical overview of the validation protocols for a brorphine hydrochloride CRM. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation step, offering a framework for assessing the quality and reliability of a brorphine CRM and comparing its performance characteristics to other relevant opioid standards. This document is designed to empower researchers to make informed decisions when selecting and utilizing CRMs in their critical work.

The Foundation of Trust: ISO 17034 Accreditation

A credible brorphine hydrochloride CRM must be produced by a reference material producer (RMP) accredited to ISO 17034:2016, "General requirements for the competence of reference material producers." [1][2][3][4] This international standard ensures that the RMP operates a robust quality management system and has the technical competence to produce RMs and CRMs of the highest quality. Key requirements of ISO 17034 include meticulous production planning, comprehensive material characterization, and rigorous assessment of homogeneity, stability, and uncertainty.[3] The ultimate goal of ISO 17034 accreditation is to provide end-users with the assurance that the CRM is accurate, reliable, and fit for its intended purpose.

Visualizing the Validation Workflow

The validation of a brorphine hydrochloride CRM is a multi-faceted process, beginning with the synthesis and purification of the raw material and culminating in the assignment of a certified property value with its associated uncertainty. The following diagram illustrates the key stages of this comprehensive workflow.

Brorphine HCl CRM Validation Workflow cluster_0 Material Production & Initial Characterization cluster_1 Comprehensive Characterization & Purity Assessment cluster_2 Certified Reference Material (CRM) Qualification cluster_3 Final Product & Documentation Synthesis Synthesis of Brorphine HCl Purification Purification & Crystallization Synthesis->Purification Initial_ID Initial Identification (NMR, MS) Purification->Initial_ID Purity_Screen Preliminary Purity Screen (e.g., HPLC-UV) Initial_ID->Purity_Screen Structural_Elucidation Definitive Structural Elucidation (1H NMR, 13C NMR, 2D NMR, HRMS, FTIR) Purity_Screen->Structural_Elucidation Quantitative_Purity Quantitative Purity Determination (qNMR, Mass Balance Approach) Structural_Elucidation->Quantitative_Purity Impurity_Profiling Impurity Profiling (LC-MS/MS, GC-MS) Quantitative_Purity->Impurity_Profiling Homogeneity Homogeneity Studies Impurity_Profiling->Homogeneity Stability Stability Studies (Short-term & Long-term) Homogeneity->Stability Value_Assignment Certified Value Assignment Stability->Value_Assignment Uncertainty Uncertainty Budget Calculation Value_Assignment->Uncertainty Packaging Packaging & Labeling Uncertainty->Packaging CoA Certificate of Analysis (CoA) Generation Packaging->CoA Release Product Release CoA->Release

Caption: Workflow for the validation of Brorphine HCl CRM.

Part 1: Comprehensive Characterization and Purity Assessment

The cornerstone of CRM validation is the unambiguous confirmation of the material's identity and the accurate determination of its purity. A multi-technique approach is essential to provide a comprehensive and reliable characterization.

Structural Elucidation

The first step is to unequivocally confirm the chemical structure of the brorphine hydrochloride. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR): NMR is the gold standard for structural elucidation, providing detailed information about the molecular framework, including the connectivity of atoms and the stereochemistry.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, which can be used to confirm the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, serving as a characteristic fingerprint.

Purity Determination

The certified purity value is one of the most critical parameters of a CRM. A "mass balance" approach is often employed, which involves the separate determination of the main component and all significant impurities.

Purity Assignment = 100% - (Water Content + Residual Solvents + Non-volatile Impurities)

Experimental Protocols:

  • Quantitative NMR (qNMR): This is a primary ratio method for determining the purity of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity.

  • Chromatographic Purity (HPLC-UV/DAD, GC-FID): High-performance liquid chromatography with a UV/diode array detector and gas chromatography with a flame ionization detector are used to separate and quantify organic impurities.[6][7][8] The principle of "100% minus" is often applied, where the area of the main peak is compared to the total area of all peaks.

  • Water Content (Karl Fischer Titration): This is a highly specific and accurate method for the determination of water content.

  • Residual Solvents (Headspace GC-MS): This technique is used to identify and quantify any residual solvents from the synthesis and purification processes.

  • Non-volatile/Inorganic Impurities (Thermogravimetric Analysis - TGA / Inductively Coupled Plasma - Mass Spectrometry - ICP-MS): TGA is used to determine the amount of non-volatile impurities, while ICP-MS can be used to detect and quantify trace metal residues.[8]

Table 1: Comparison of Purity Assessment Methods

Analytical TechniquePrincipleInformation ProvidedTypical Uncertainty
Quantitative NMR (qNMR) Comparison of analyte signal integral to a certified internal standard.Absolute purity of the main component.< 0.5%
HPLC-UV/DAD Separation of components based on polarity, detection by UV absorbance.Chromatographic purity, detection of non-volatile organic impurities.0.1 - 1.0%
GC-FID Separation of volatile components, detection by flame ionization.Chromatographic purity, detection of volatile organic impurities.0.1 - 1.0%
Karl Fischer Titration Coulometric or volumetric titration based on the reaction of water with iodine.Water content.< 10% relative
Headspace GC-MS Analysis of volatile components in the vapor phase above the sample.Identification and quantification of residual solvents.Analyte-dependent
TGA/ICP-MS Measurement of mass change with temperature / Elemental analysis.Non-volatile content / Trace metals.< 0.1%

Part 2: Homogeneity and Stability Assessment

For a CRM to be reliable, every unit must have the same certified property value, and this value must remain stable over time.

Homogeneity Studies

Homogeneity studies are performed to ensure that the batch of brorphine hydrochloride is uniform and that there is no significant variation in purity between different units (e.g., vials or ampoules). A statistically relevant number of units are randomly selected from the batch and analyzed using a precise analytical method, typically HPLC-UV. The results are then statistically evaluated to confirm homogeneity.

Stability Studies

Stability studies are crucial for establishing the shelf-life and recommended storage conditions for the CRM. These studies are conducted under various conditions to assess the material's robustness.

  • Long-term Stability: The CRM is stored at the recommended storage temperature (e.g., -20°C) and analyzed at regular intervals over an extended period.[8]

  • Short-term (Shipping) Stability: The CRM is exposed to elevated temperatures for a short period to simulate shipping conditions.

  • Forced Degradation Studies: The material is subjected to harsh conditions (e.g., acid, base, oxidation, light, heat) to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods used.[6][7]

Table 2: Typical Stability Study Design for Brorphine Hydrochloride CRM

Study TypeStorage ConditionsDurationAnalytical MethodPurpose
Long-term -20°C (recommended)Ongoing (e.g., 0, 3, 6, 12, 24, 36 months)HPLC-UV/DADTo establish the shelf-life under recommended storage.
Accelerated 40°C / 75% RH6 monthsHPLC-UV/DADTo predict long-term stability and identify potential degradation pathways.
Shipping 50°C7 daysHPLC-UV/DADTo ensure the integrity of the CRM during transit.
Forced Degradation Acidic, basic, oxidative, photolytic, thermal stressVariableHPLC-UV/DAD, LC-MS/MSTo demonstrate the specificity of the analytical method and identify potential degradation products.

Part 3: Certified Value Assignment and Uncertainty Budget

The final step in the validation process is the assignment of a certified value for the purity of the brorphine hydrochloride and the calculation of its associated measurement uncertainty.

Certified Value Assignment

The certified value is derived from the combination of results from two or more independent and validated analytical methods (e.g., qNMR and mass balance). This provides a high degree of confidence in the assigned value.

Uncertainty Budget

The measurement uncertainty provides a quantitative indication of the quality of the certified value. It is calculated by considering all potential sources of error in the measurement process, including:

  • Uncertainty of the analytical methods used for characterization.

  • Uncertainty due to potential inhomogeneity.

  • Uncertainty due to potential instability.

  • Uncertainty of the purity of the internal standard used in qNMR.

Uncertainty_Budget Total_Uncertainty Total Measurement Uncertainty Characterization_U Characterization Uncertainty Total_Uncertainty->Characterization_U Homogeneity_U Homogeneity Uncertainty Total_Uncertainty->Homogeneity_U Stability_U Stability Uncertainty Total_Uncertainty->Stability_U qNMR_U qNMR Method Characterization_U->qNMR_U Mass_Balance_U Mass Balance Method Characterization_U->Mass_Balance_U

Caption: Components of the total measurement uncertainty.

Comparison with Other Opioid CRMs

The validation protocols for a brorphine hydrochloride CRM are broadly similar to those for other potent synthetic opioids such as fentanyl and its analogues. However, the specific analytical methods and stability characteristics may differ.

Table 3: Comparative Overview of Opioid CRM Characteristics

FeatureBrorphine HydrochlorideFentanyl HydrochlorideCarfentanil Citrate
Potency HighHighExtremely High
Typical Purity (Certified) >98%>98%>98%
Primary Analytical Techniques for Purity qNMR, HPLC-UV, GC-FIDqNMR, HPLC-UV, GC-FIDqNMR, HPLC-UV, LC-MS
Expected Stability Good, requires controlled storage (-20°C)Good, requires controlled storage (-20°C)Prone to hydrolysis, requires stringent storage conditions.
Key Impurities Synthesis precursors, N-dealkylated metabolitesSynthesis precursors, despropionylfentanylSynthesis precursors, degradation products
Regulatory Schedule (US) Schedule I[9][10]Schedule II[9]Schedule II[9]

The higher potency and unique chemical structure of brorphine may necessitate the development of highly sensitive analytical methods for impurity profiling. Furthermore, as a relatively new NPS, its long-term stability data may be less extensive compared to more established opioids like fentanyl. Researchers should carefully review the Certificate of Analysis for any brorphine CRM to understand the specifics of its validation and any limitations.[11]

Conclusion: Ensuring Analytical Confidence in NPS Research

The validation of a brorphine hydrochloride CRM is a rigorous and comprehensive process that underpins the reliability of all subsequent analytical measurements. By adhering to the principles of ISO 17034 and employing a suite of orthogonal analytical techniques, a high-quality CRM can be produced. This guide has outlined the key validation protocols, from initial characterization to the final assignment of a certified value and its uncertainty. For researchers in the field of novel psychoactive substances, a thorough understanding of these validation principles is essential for selecting appropriate reference materials and for generating data that is accurate, reproducible, and defensible. The use of a properly validated brorphine hydrochloride CRM is not just a matter of good scientific practice; it is a critical component in the global effort to understand and respond to the challenges posed by emerging synthetic opioids.

References

  • ISO 17034:2016 - General requirements for the competence of reference material producers. (2016). International Organization for Standardization. [Link]

  • What Is ISO 17034? - The ANSI Blog. (2024, February 15). American National Standards Institute. [Link]

    • ISO 17034 Certified Reference Materials (CRMs) - Reagecon Knowledge. Reagecon. [Link]

  • ISO 17034 - GSC. GSC. [Link]

  • Development and Validation of a Stability Indicating HPLC Method for the Determination of Buprenorphine in Transdermal Patch. (2012). Journal of Food and Drug Analysis. [Link]

  • Reference Materials Producers ( ISO 17034 ) Accreditation - NATA. National Association of Testing Authorities, Australia. [Link]

  • Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC. (2025). Scientific Research Publishing. [Link]

  • Analytical Method Development and Validation for the Simultaneous Estimation of Buprenorphine Hydrochloride and Naloxone Hydrochloride in Pharmaceutical Dosage Forms By RP-HPLC. (2011). International Journal of Pharmaceutical & Biological Archives. [Link]

  • Validated Method for the Quantification of Buprenorphine in Postmortem Blood Using Solid-Phase Extraction and Two-Dimensional Gas Chromatography-Mass Spectrometry. (2015). Journal of Analytical Toxicology. [Link]

  • Brorphine-Investigation and quantitation of a new potent synthetic opioid in forensic toxicology casework using liquid chromatography-mass spectrometry. (2020). Journal of Forensic Sciences. [Link]

  • Development of Certified Reference Materials of Drug Abuse (Heroin, Etc) for Elimination of Measurement Error in Forensic Drugs. (2015). Pharmaceutica Analytica Acta. [Link]

  • New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS/. (2020). I.R.I.S. [Link]

  • DEA Controlled Substances - EHS - MIT. Massachusetts Institute of Technology. [Link]

  • How new nanotechnologies are changing the opioid analysis scenery? A comparison with classical analytical methods. (2025). ResearchGate. [Link]

  • Drug reference materials - Cambridge Bioscience. Cambridge Bioscience. [Link]

  • How new nanotechnologies are changing the opioid analysis scenery? A comparison with classical analytical methods. (2024, March 15). Oxford Academic. [Link]

  • Drug Enforcement Administration Drug Scheduling. (2023, July 30). National Center for Biotechnology Information. [Link]

  • Controlled Substance Schedules - DEA Diversion Control Division. Drug Enforcement Administration. [Link]

  • DEA Controlled Substances Guide | Division of Research Safety | Illinois. (2023, August 25). University of Illinois Urbana-Champaign. [Link]

  • DEA Substances - Environment, Health & Safety - University of Wisconsin–Madison. University of Wisconsin–Madison. [Link]

  • Analytical Techniques for Reference Standard Characterization. (2025, September 29). ResolveMass Laboratories Inc. [Link]

  • BDP Reference Material Management - Frederick National Laboratory. Frederick National Laboratory for Cancer Research. [Link]

  • A call for better validation of opioid overdose risk algorithms. (2023, July 10). Oxford Academic. [Link]

  • Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. (2022). ResearchGate. [Link]

  • Validation of a Brief Opioid Compliance Checklist for Patients with Chronic Pain. (2013). Pain Physician. [Link]

  • Recommended Methods for Testing Opium, Morphine and Heroin. United Nations Office on Drugs and Crime. [Link]

  • Validation of the Enhanced Opioid Identification and Co-occurring Disorders Algorithms. (2021). CDC Stacks. [Link]

  • Method validation using Certified Reference Materials (CRMs). (2025, May 8). ARO Scientific. [Link]

  • Certipur® - Standards, Reference Materials and Buffers. Merck Millipore. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Brorphine (hydrochloride)

As a Senior Application Scientist, I approach the handling of potent synthetic opioids not just as a regulatory requirement, but as an exercise in flawless risk architecture. Brorphine (hydrochloride) is a highly potent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of potent synthetic opioids not just as a regulatory requirement, but as an exercise in flawless risk architecture. Brorphine (hydrochloride) is a highly potent mu-opioid receptor agonist and a Schedule I controlled substance[1]. While it is structurally distinct from fentanyl, its extreme potency and capacity to induce severe respiratory depression dictate that it must be handled with identical, zero-tolerance safety protocols[1][2].

When dealing with microgram-sensitive compounds supplied as neat solids (powders), safety cannot rely on human memory; it must be engineered into the workflow. The following guide provides a self-validating operational system for handling Brorphine, ensuring that every safety measure inherently verifies itself before you proceed to the next step.

Physicochemical Threat Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the physical realities of the compound. Brorphine hydrochloride is supplied as a highly pure neat solid, making it extremely susceptible to electrostatic dispersion and aerosolization[1][3].

Table 1: Brorphine (Hydrochloride) Physicochemical Profile

Parameter Specification Operational Implication
CAS Number 2707204-49-5 Unique identifier for SDS and regulatory tracking[1].
Formula Weight 436.8 g/mol High molecular weight; settles rapidly but is easily disturbed by airflow[1].
Formulation Neat Solid (Powder) Critical Hazard: Extreme risk of aerosolization during weighing[1][3].
Purity ≥98% Highly concentrated; microgram quantities are biologically active[2].
Storage -20°C Requires thermal equilibration before opening to prevent moisture condensation[2].

| Primary Hazard | Respiratory Depression | Fatal if inhaled/ingested; requires immediate Naloxone staging[1][4]. |

Causality-Driven PPE Specifications

Do not simply wear PPE; understand why it is required. Toxicity from synthetic opioids occurs when the drug enters the bloodstream or brain; it cannot occur simply from being in proximity to the compound[5]. Our PPE strategy is specifically designed to block inhalation and mucous membrane absorption.

Table 2: PPE Selection and Scientific Causality

PPE Category Specification Causality / Scientific Rationale
Respiratory NIOSH-Approved N95 or P100 Respirator Filters ≥99.9% of airborne particulates. Essential because the primary threat of a neat solid is incidental aerosolization[3][4].
Dermal (Hands) Double Nitrile Gloves (Extended Cuff) Nitrile provides superior resistance to the organic solvents (e.g., methanol) used for reconstitution. Self-Validating Tip: Wear a bright inner glove and a dark outer glove. A tear in the outer glove instantly reveals the bright color beneath, validating a breach[3][5].
Ocular Non-Vented Safety Goggles Prevents airborne powder from dissolving in ocular fluid and entering the bloodstream via capillaries[3][6].

| Body | Tyvek Suit or Fluid-Resistant Lab Coat | Prevents particulate accumulation on personal clothing, mitigating secondary exposure risks when leaving the laboratory[7]. |

Self-Validating Operational Protocol

This step-by-step methodology ensures that a failure in one step prevents the execution of the next.

Phase 1: The "Naloxone Gate" (Pre-Operation Setup)
  • Stage the Reversal Agent: Physically place at least two doses of intranasal Naloxone on the exterior benchtop adjacent to the fume hood. Causality: Naloxone rapidly reverses opioid-induced respiratory depression[4]. Rule: If Naloxone is not physically present, the fume hood sash is not raised.

  • Thermal Equilibration: Remove the Brorphine vial from -20°C storage and allow it to reach room temperature in a desiccator. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, degrading the ≥98% pure standard and altering its analytical mass[2].

  • Containment Verification: Verify that the Class II Biological Safety Cabinet (BSC) or chemical fume hood is operating with a certified face velocity[6].

Phase 2: Material Handling & Solubilization
  • Don PPE: Put on the Tyvek suit, N95/P100 respirator, non-vented goggles, and double nitrile gloves[3][4].

  • Static Mitigation: Wipe the exterior of the vial and the analytical balance with an anti-static wipe. Causality: Neat solids hold static charges that can cause the material to "jump" out of the weigh boat, leading to uncontrolled aerosolization.

  • In-Vial Solubilization (Preferred Method): Whenever analytically permissible, inject your reconstitution solvent (e.g., methanol) directly into the original vial rather than transferring the dry powder. Causality: Solubilizing the compound immediately eliminates the inhalation hazard associated with airborne dust[3][6].

Phase 3: Decontamination & Disposal
  • Wet-Wipe Decontamination: Clean all interior hood surfaces using a wet-wipe method with copious amounts of soap and water[3][7].

  • The Alcohol Prohibition (Critical): DO NOT use ethanol, bleach, or alcohol-based hand sanitizers. Causality: Alcohol does not destroy the opioid; instead, it acts as a permeation enhancer, expanding skin pores and actively driving lipophilic opioids like Brorphine through the dermal barrier[3][4][5].

  • Doffing & Waste Segregation: Remove the outer gloves first. Place all contaminated wipes, weigh boats, and outer gloves into a designated, sealable Schedule I hazardous waste container for high-temperature incineration[1][3].

Operational Workflow Visualization

BrorphineSOP N1 Phase 1: Pre-Op Setup Naloxone Staged & Hood Checked N2 Phase 2: PPE Donning Double Nitrile, P100, Goggles N1->N2 N3 Phase 3: Material Handling Anti-Static & In-Vial Solubilization N2->N3 N4 Exposure Incident? N3->N4 N5 Emergency Protocol Administer Naloxone & Call EMS N4->N5 YES N6 Phase 4: Decontamination Soap & Water ONLY (No Alcohol) N4->N6 NO N5->N6 N7 Phase 5: Disposal Seal in Schedule I Waste Container N6->N7

Operational workflow and emergency response pathways for handling Brorphine (hydrochloride).

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Fentanyl: Emergency Responders at Risk." CDC, [Link]

  • American College of Medical Toxicology (ACMT) and American Academy of Clinical Toxicology (AACT). "Position Statement: Preventing Occupational Fentanyl and Fentanyl Analog Exposure to Emergency Responders." NCBI PMC, [Link]

  • Association of Public Health Laboratories (APHL). "Fundamentals of Fentanyl Safety in Public Health Laboratory Settings." APHL, [Link]

  • Drug Enforcement Administration (DEA). "Fentanyl Safety Recommendations for First Responders." DEA.gov, [Link]

  • Environmental Protection Agency (EPA). "Fact Sheet for OSCs: Fentanyl and Fentanyl Analogs." EPA.gov, [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brorphine (hydrochloride)
Reactant of Route 2
Reactant of Route 2
Brorphine (hydrochloride)
© Copyright 2026 BenchChem. All Rights Reserved.